molecular formula C12H21N2O2+ B15599534 AM6545

AM6545

货号: B15599534
分子量: 225.31 g/mol
InChI 键: IGQBGUMGRVQYDB-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AM6545 is a useful research compound. Its molecular formula is C12H21N2O2+ and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C12H21N2O2+

分子量

225.31 g/mol

IUPAC 名称

ethyl 7-(1H-imidazol-3-ium-3-yl)heptanoate

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)7-5-3-4-6-9-14-10-8-13-11-14/h8,10-11H,2-7,9H2,1H3/p+1

InChI 键

IGQBGUMGRVQYDB-UHFFFAOYSA-O

产品来源

United States

Foundational & Exploratory

The Peripherally Restricted Cannabinoid CB1 Receptor Antagonist AM6545: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a novel, potent, and selective antagonist of the cannabinoid type 1 (CB1) receptor, engineered with a key strategic advantage: restricted access to the central nervous system (CNS). This peripheral restriction aims to mitigate the neuropsychiatric side effects that led to the withdrawal of the first-generation CB1 receptor antagonist, rimonabant, while retaining the therapeutic benefits of blocking peripheral CB1 receptor signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound at peripheral CB1 receptors, detailing its binding affinity, functional activity, and downstream signaling effects. The information is curated to support researchers, scientists, and drug development professionals in advancing the understanding and potential therapeutic applications of peripherally acting CB1 receptor antagonists.

Core Mechanism of Action

This compound functions as a neutral antagonist at the CB1 receptor. Unlike inverse agonists, which inhibit the constitutive activity of the receptor, a neutral antagonist binds to the receptor and blocks the action of agonists without affecting the receptor's basal signaling activity. This property is crucial as it is hypothesized that the adverse psychiatric effects of previous CB1 antagonists may have been linked to their inverse agonist properties in the CNS. By being peripherally restricted, the action of this compound is primarily focused on tissues outside the brain, such as adipose tissue, the liver, pancreas, and the gastrointestinal tract, where the endocannabinoid system plays a significant role in metabolic regulation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandKi (nM)Assay TypeSpeciesSource
CB1This compound1.7Radioligand Competition Assay ([3H]CP55,940)Rat Brain Membranes[1][2]
CB2This compound523Radioligand Competition Assay ([3H]CP55,940)Mouse Spleen Homogenate[1][2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

Assay TypeAgonistThis compound EffectCell LineKey FindingSource
cAMP AccumulationForskolin (B1673556)No effect on basal or forskolin-stimulated cAMP levelsHEK293 cells expressing human CB1 receptorsConfirms neutral antagonist profile[1][2]
Colonic PropulsionWIN55,212-2Dose-dependent reversal of WIN55,212-2-induced inhibition of colonic propulsionIn vivo (mice)Demonstrates functional antagonism of peripheral CB1 receptors[1][2]

cAMP (Cyclic Adenosine Monophosphate): A second messenger important in many biological processes. CB1 receptor activation by an agonist typically leads to a decrease in cAMP levels.

Signaling Pathways

This compound, as a neutral antagonist, does not initiate downstream signaling cascades on its own. Its primary mechanism is to block the binding of endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists to the peripheral CB1 receptor. By doing so, it prevents the activation of Gi/o proteins, thereby inhibiting the downstream signaling events typically triggered by CB1 receptor activation. Recent evidence suggests that acute administration of this compound in peripheral tissues can lead to the activation of Akt-mTOR and ERK signaling pathways, though the precise mechanism of this indirect effect is still under investigation.

CB1_Signaling_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 Peripheral CB1 Receptor G_protein Gαi/o CB1->G_protein Activates ERK ERK CB1->ERK Indirectly Activates (in some contexts) Akt_mTOR Akt-mTOR CB1->Akt_mTOR Indirectly Activates (in some contexts) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Endocannabinoid or Agonist Agonist->CB1 Binds & Activates This compound This compound This compound->CB1 Binds & Blocks ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered metabolism) PKA->Cellular_Response ERK->Cellular_Response Akt_mTOR->Cellular_Response

Figure 1: this compound antagonism of peripheral CB1 receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are synthesized from established methods for studying CB1 receptor pharmacology.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat brain tissue or cells expressing the CB1 receptor (e.g., HEK293-CB1).

  • Radioligand: [3H]CP55,940 (a potent CB1 agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 ligand (e.g., WIN55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 20-50 µg of protein).

    • A fixed concentration of [3H]CP55,940 (typically around its Kd value).

    • Varying concentrations of this compound.

    • For total binding, add assay buffer instead of this compound.

    • For non-specific binding, add a saturating concentration of a non-radiolabeled ligand.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare CB1 Receptor Membrane Homogenate start->prep setup Set up 96-well plate: - Membranes - [3H]CP55,940 - this compound (or controls) prep->setup incubate Incubate at 30°C for 60-90 min setup->incubate filter Rapid Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for a radioligand competition binding assay.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine whether this compound acts as a neutral antagonist, inverse agonist, or agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: HEK293 cells stably expressing the human CB1 receptor.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • Control Agonist: A known CB1 agonist (e.g., WIN55,212-2).

  • Control Inverse Agonist: A known CB1 inverse agonist (e.g., AM251).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the HEK293-CB1 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells for 15-30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound, the control agonist, or the control inverse agonist to the wells. For antagonist testing, pre-incubate with this compound before adding the agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. A neutral antagonist will not change basal or forskolin-stimulated cAMP levels on its own but will inhibit the effect of an agonist.

cAMP_Assay_Workflow start Start plate_cells Plate HEK293-CB1 Cells in 96-well plate start->plate_cells pre_incubate Pre-incubate with Assay Buffer + IBMX plate_cells->pre_incubate add_compounds Add this compound (or controls) pre_incubate->add_compounds stimulate Stimulate with Forskolin (and/or Agonist) add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate detect Lyse Cells & Detect intracellular cAMP incubate->detect analyze Data Analysis: - Plot cAMP vs. [Compound] - Determine functional activity detect->analyze end End analyze->end

Figure 3: Experimental workflow for a cAMP accumulation assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor and can be used to determine the potency of this compound in antagonizing agonist-stimulated G-protein activation.

Materials:

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor.

  • Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist: A known CB1 agonist (e.g., CP55,940 or WIN55,212-2).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare CB1 receptor-expressing membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Membrane preparation.

    • GDP (to ensure G-proteins are in their inactive state).

    • Varying concentrations of this compound, followed by a fixed concentration of the CB1 agonist.

    • For basal binding, add buffer instead of agonist.

    • For agonist-stimulated binding, add agonist and buffer instead of this compound.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiation of Reaction: Add a fixed concentration of [35S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration and wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific [35S]GTPγS binding. Plot the percentage of agonist-stimulated binding against the log concentration of this compound to determine its IC50 value for antagonizing G-protein activation.

GTPgS_Binding_Workflow start Start prep Prepare CB1 Receptor Membrane Homogenate start->prep setup Set up 96-well plate: - Membranes, GDP - this compound + Agonist (or controls) prep->setup pre_incubate Pre-incubate at 30°C setup->pre_incubate initiate Initiate reaction with [35S]GTPγS pre_incubate->initiate incubate Incubate at 30°C initiate->incubate filter Rapid Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 count->analyze end End analyze->end

Figure 4: Experimental workflow for a [³⁵S]GTPγS binding assay.

Conclusion

This compound represents a significant advancement in the development of CB1 receptor-targeted therapeutics. Its high affinity and selectivity for the CB1 receptor, coupled with its peripherally restricted distribution and neutral antagonist profile, offer a promising strategy for treating metabolic disorders and other peripheral diseases without the CNS-related adverse effects of earlier-generation compounds. The experimental methodologies and data presented in this guide provide a comprehensive foundation for further research and development in this important therapeutic area.

References

AM6545: A Technical Guide to Cannabinoid Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a novel, peripherally restricted neutral antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] This characteristic has positioned it as a compound of significant interest for therapeutic applications, potentially avoiding the central nervous system side effects associated with previous generations of CB1 antagonists.[4][5] This technical guide provides an in-depth analysis of the binding affinity and selectivity of this compound for cannabinoid receptors, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways.

Quantitative Binding Affinity and Selectivity Data

The binding affinity of this compound for cannabinoid receptors has been determined through radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the CB1 receptor over the CB2 receptor.

ReceptorLigandKi (nM)Selectivity (fold)Source
CB1 This compound1.7302-fold vs. mCB2[1]
38-fold vs. hCB2[1]
3.3>100-fold vs. CB2[6]
CB2 (mouse) This compound523-[1]
CB2 (human) This compound--

Table 1: Binding Affinity (Ki) and Selectivity of this compound for Cannabinoid Receptors. Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of this compound's binding affinity for cannabinoid receptors is primarily achieved through competitive radioligand binding assays.[7][8][9]

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Receptor Sources:

    • CB1: Membrane preparations from rat brain.[1]

    • CB2: Membrane preparations from HEK293 cells expressing either mouse CB2 (mCB2) or human CB2 (hCB2) receptors.[1]

  • Radioligand: [3H]CP-55,940.[1]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid receptor agonist (e.g., WIN 55,212-2).

  • Assay Buffer: Details of the specific buffer composition are crucial for reproducibility and can be found in foundational papers on cannabinoid receptor binding assays.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Membrane Preparation:

    • For CB1, rat brains are homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction.

    • For CB2, HEK293 cells expressing the receptor are cultured, harvested, and lysed to obtain membrane preparations.

  • Assay Setup:

    • A constant concentration of the radioligand ([3H]CP-55,940) is incubated with the receptor membrane preparations.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

    • A set of tubes containing the radioligand and a high concentration of a non-labeled agonist is included to determine non-specific binding.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway for CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

Cannabinoid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Cannabinoid Agonist CB1/CB2 CB1/CB2 Receptor Agonist->CB1/CB2 Binds to G_protein Gi/o Protein CB1/CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Leads to

Caption: Canonical Gi/o-coupled signaling pathway for CB1 and CB2 receptors.

Experimental Workflow

The following diagram outlines the key steps involved in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes (e.g., brain homogenate) Incubation Incubate membranes, radioligand, and compound Membranes->Incubation Radioligand Radioligand ([3H]CP-55,940) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify bound radioactivity (Scintillation Counting) Filtration->Counting Curve Generate competition curve Counting->Curve IC50 Determine IC50 value Curve->IC50 Ki Calculate Ki value (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent and selective antagonist for the CB1 receptor, with significantly lower affinity for the CB2 receptor. The data, primarily derived from well-established radioligand binding assays, supports its profile as a peripherally restricted agent. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with or investigating this compound. The high selectivity for CB1 is a key characteristic that underpins its therapeutic potential in modulating the endocannabinoid system while minimizing off-target effects.

References

The Pharmacological Profile of AM6545: A Peripherally Restricted Neutral Cannabinoid CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AM6545 is a novel, peripherally restricted neutral antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed to circumvent the neuropsychiatric side effects associated with first-generation CB1 receptor inverse agonists like rimonabant, this compound presents a promising therapeutic candidate for metabolic disorders such as obesity.[3][4] Its unique pharmacological profile, characterized by high affinity for the CB1 receptor, neutral antagonism, and limited brain penetration, has garnered significant interest in the scientific community.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding characteristics, functional activity, and in vivo effects. The experimental protocols employed in its characterization are also described, alongside visualizations of key signaling pathways and experimental workflows.

Pharmacological Data

The pharmacological activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound
Receptor TargetLigandKᵢ (nM)SpeciesTissue/Cell LineReference
Cannabinoid CB1This compound1.7RatBrain membranes[1]
Cannabinoid CB1This compound1.73 ± 0.23RatBrain membranes[3]
Cannabinoid CB2This compound523Mouse (mCB2)HEK293 cells[1]
Cannabinoid CB2This compoundNot specifiedHuman (hCB2)HEK293 cells[3]
Table 2: In Vivo Effects of this compound on Food Intake and Body Weight
SpeciesDosing (mg/kg, i.p.)Effect on Food IntakeEffect on Body WeightStudy DurationReference
Rats10, 20Dose-dependent reductionSustained reductionChronic[6]
Rats4, 8, 16Significant reduction in food-reinforced operant respondingNot specifiedAcute[7]
Mice20Inhibition in wild-type and CB1 knockout miceNot specifiedAcute[3]
Rats10Daily administration inhibited food intakeSignificant reduction in body weight gain7 days[1]
MSG-induced Obese Mice3, 1010 mg/kg produced a transient reductionDose-dependent reduction3 weeks[8]
Table 3: Metabolic Effects of this compound in Animal Models
Animal ModelDosing (mg/kg, i.p.)Key Metabolic EffectsReference
Monosodium Glutamate (MSG) Induced Obese Mice3, 10Improved glucose tolerance, lowered fasting insulin (B600854), reduced serum triglycerides and free fatty acids, increased HDLc.[8]
High-Fructose High-Salt Rat Model of Metabolic Syndrome10Reduced insulin resistance, lowered serum uric acid, decreased liver TNFα, and increased adiponectin levels.[9]
Dexamethasone-induced muscle atrophy modelNot specifiedStimulated the Akt-mTOR axis and in vivo muscle protein synthesis.[10]

Experimental Protocols

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for cannabinoid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from rat brain for CB1 receptor analysis or from HEK293 cells expressing either mouse CB2 (mCB2) or human CB2 (hCB2) receptors.[3]

  • Radioligand: [³H]CP-55,940, a potent cannabinoid agonist, is used as the radioligand.[3]

  • Incubation: The membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine whether a ligand acts as an agonist, inverse agonist, or neutral antagonist at a G protein-coupled receptor (GPCR) that modulates adenylyl cyclase activity, such as the CB1 receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human CB1 receptor are cultured in an appropriate medium.

  • Stimulation: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.[6]

  • Treatment: The cells are then incubated with the test compound (this compound) at various concentrations.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: An agonist would inhibit forskolin-stimulated cAMP accumulation, an inverse agonist would further decrease basal cAMP levels, while a neutral antagonist, like this compound, would have no effect on its own but would block the effect of an agonist.[1][6]

In Vivo Food Intake and Body Weight Studies

These studies assess the effect of the test compound on appetite and body weight in animal models.

Methodology:

  • Animal Models: Commonly used models include normal rats and mice, as well as models of obesity such as diet-induced obesity (DIO) or genetically obese rodents (e.g., monosodium glutamate-induced obese mice).[1][8]

  • Acclimatization: Animals are acclimatized to the housing conditions and diet.

  • Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection. The vehicle control usually consists of a mixture of DMSO, Tween 80, and saline.[7]

  • Measurements: Food intake and body weight are measured at regular intervals (e.g., daily) over the course of the study (acute or chronic).[1]

  • Statistical Analysis: The data are analyzed using appropriate statistical methods, such as ANOVA, to determine the significance of the observed effects.

Gastrointestinal Motility Assay (Colonic Propulsion Assay)

This assay evaluates the functional blockade of peripheral CB1 receptors in the gastrointestinal tract.

Methodology:

  • Animal Preparation: A small glass bead is inserted into the distal colon of a mouse or rat.

  • Drug Treatment: Animals are pre-treated with this compound or vehicle, followed by administration of a cannabinoid agonist (e.g., WIN55212-2) which is known to slow gastrointestinal transit.[1]

  • Measurement: The time taken for the expulsion of the glass bead is recorded.

  • Data Analysis: A reversal of the agonist-induced delay in bead expulsion by this compound indicates its antagonist activity at peripheral CB1 receptors.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the CB1 receptor and the influence of this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gαi CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Agonist Cannabinoid Agonist (e.g., Anandamide, 2-AG) Agonist->CB1 Activates This compound This compound (Neutral Antagonist) This compound->CB1 Blocks Agonist Binding

Caption: Canonical CB1 receptor signaling pathway and the inhibitory action of this compound.

AM6545_Downstream_Signaling cluster_akt_mTOR Akt-mTOR Pathway cluster_ERK ERK Pathway This compound This compound Unknown Unknown Mechanism (Potentially CB1-independent) This compound->Unknown Akt Akt Unknown->Akt Stimulates ERK ERK1/2 Unknown->ERK Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Cell_Growth Cell Growth & Differentiation ERK->Cell_Growth Promotes

Caption: Downstream signaling effects of this compound on the Akt-mTOR and ERK pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound.

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., DIO mice) start->animal_model acclimatization Acclimatization (Housing & Diet) animal_model->acclimatization randomization Randomize into Groups (Vehicle & this compound) acclimatization->randomization drug_admin Daily Drug Administration (i.p. injection) randomization->drug_admin measurements Daily Measurements (Food Intake, Body Weight) drug_admin->measurements duration Continue for Predetermined Duration (e.g., 3 weeks) measurements->duration end_point End-point Measurements (e.g., OGTT, tissue collection) duration->end_point data_analysis Data Analysis (Statistical Tests) end_point->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a peripherally restricted, high-affinity neutral antagonist of the CB1 receptor. Its pharmacological profile demonstrates a clear ability to reduce food intake and body weight in preclinical models without the central nervous system side effects that have hampered the development of previous CB1 receptor antagonists.[1][5] The data presented in this guide highlight its potential as a therapeutic agent for obesity and related metabolic disorders. Further research into its long-term efficacy and safety is warranted. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for scientists and researchers in the field of cannabinoid pharmacology and drug development.

References

The Peripherally Restricted Cannabinoid CB1 Receptor Antagonist AM6545: A Technical Guide to its In Vivo Effects on Food Intake and Body Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of AM6545, a novel, peripherally restricted, neutral cannabinoid CB1 receptor antagonist, on food intake and body weight. This compound has garnered significant interest as a potential therapeutic agent for obesity and related metabolic disorders, primarily due to its ability to reduce appetite and promote weight loss without the adverse neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists.[1][2][3] This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Food Intake and Body Weight

The following tables summarize the dose-dependent and chronic effects of this compound on food intake and body weight in various rodent models.

Table 1: Acute Dose-Dependent Effects of this compound on Food Intake in Rats
Dose (mg/kg, i.p.)Time Post-InjectionEffect on Food IntakeReference
51, 3, and 5 hoursNo significant effect[1]
103 hoursSignificant inhibition[1]
4, 8, and 16Not specifiedSignificant reduction in food-reinforced operant responding[4][5]
4, 8, and 16Not specifiedStrong suppression of high-carbohydrate and high-fat diet intake[4][5]
16Not specifiedMild suppression of standard lab chow intake[4][5]
Table 2: Chronic Effects of Daily this compound Administration (10 mg/kg, i.p.) in Rats
ParameterDuration of TreatmentKey FindingsReference
Food Intake7 daysSignificant inhibition from day 1 to day 5; tolerance observed after day 5.[1]
Body Weight7 daysSignificant reduction in weight gain from day 4 to day 7.[1]
Table 3: Effects of this compound on Food Intake in Mice
Mouse ModelDose (mg/kg, i.p.)Time Post-InjectionEffect on Food IntakeReference
Wild-type (C57BL/6)2017 hoursSignificant inhibition[1]
CB1 Knockout2017 hoursSignificant inhibition[1]
CB1/CB2 Double Knockout20Not specifiedNo effect[1][2]
Monosodium Glutamate (B1630785) (MSG)-Induced Obese33 weeksNo consistent effect[6][7]
Monosodium Glutamate (MSG)-Induced Obese103 weeksTransient reduction in the initial period[6][7]
Table 4: Effects of Chronic this compound Administration on Body Weight in MSG-Induced Obese Mice
Dose (mg/kg, i.p.)Duration of TreatmentKey FindingsReference
33 weeksSignificant decrease from day 6 to day 13[6]
103 weeksSignificant decrease from day 6 to day 13[6]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Animals and Housing
  • Species and Strain: Male Sprague Dawley rats and male and female C57BL/6 mice are commonly used.[1] Studies also utilize genetically modified mice, such as CB1 receptor knockout and CB1/CB2 receptor double knockout mice, to investigate the mechanism of action.[1] For obesity studies, models like monosodium glutamate (MSG)-induced obese mice are employed.[6][7]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rodent chow and water, unless otherwise specified for particular feeding studies.[6][8]

Drug Administration
  • Compound: this compound is synthesized and typically dissolved in a vehicle solution, such as 4% DMSO and 1% Tween 80 in physiological saline.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route for administering this compound in these studies.[1][4][8]

  • Dosing Regimen: For acute studies, single doses ranging from 3 mg/kg to 20 mg/kg are administered.[1][4][6] For chronic studies, daily injections of a specific dose (e.g., 10 mg/kg) are given over a period of several days to weeks.[1][6]

Food Intake and Body Weight Measurement
  • Food Intake: Pre-weighed food is provided, and the amount consumed is measured at specific time points after drug administration.[1] In some studies, different diets, such as high-fat and high-carbohydrate diets, are used to assess the effect of this compound on palatable food consumption.[4]

  • Body Weight: Animals are weighed at regular intervals, typically daily in chronic studies, to monitor changes in body weight.[1][6]

Operant Responding for Food Reinforcement
  • Apparatus: Standard operant conditioning chambers equipped with levers and a food pellet dispenser are used.

  • Procedure: Rats are trained to press a lever to receive a food reward on a fixed-ratio schedule (e.g., FR5, where five lever presses result in one food pellet). After establishing a stable baseline of responding, the effects of different doses of this compound on lever pressing are assessed.[4]

Colonic Propulsion Assay
  • Purpose: To confirm the functional blockade of peripheral CB1 receptors by this compound.

  • Procedure: Mice are lightly anesthetized, and a small glass bead is inserted intrarectally. The time taken to expel the bead is recorded as a measure of colonic propulsion. The ability of this compound to reverse the inhibitory effect of a CB1 agonist like WIN55212-2 on colonic propulsion is then measured.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo effects.

Diagram 1: Proposed Signaling Pathway of this compound

AM6545_Signaling_Pathway cluster_membrane Cell Membrane CB1R Peripheral CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Akt_mTOR ↑ Akt-mTOR signaling CB1R->Akt_mTOR Modulates This compound This compound (Neutral Antagonist) This compound->CB1R Blocks Endocannabinoids Endocannabinoids (e.g., Anandamide (B1667382), 2-AG) Endocannabinoids->CB1R Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Physiological_Effects Physiological Effects: - ↓ Food Intake - ↓ Body Weight - Improved Metabolism Akt_mTOR->Physiological_Effects

Caption: Proposed mechanism of this compound action at the peripheral CB1 receptor.

Diagram 2: Experimental Workflow for In Vivo Assessment of this compound

Experimental_Workflow cluster_measurements Data Collection start Start: Select Animal Model (e.g., Rats, Mice) acclimatization Acclimatization Period start->acclimatization group_assignment Random Assignment to Groups (Vehicle vs. This compound doses) acclimatization->group_assignment drug_admin Drug Administration (e.g., i.p. injection) group_assignment->drug_admin food_intake Measure Food Intake drug_admin->food_intake body_weight Measure Body Weight drug_admin->body_weight behavioral_assays Behavioral Assays (e.g., Operant Responding) drug_admin->behavioral_assays data_analysis Statistical Analysis food_intake->data_analysis body_weight->data_analysis behavioral_assays->data_analysis end Conclusion on Efficacy and Potency data_analysis->end

Caption: A typical workflow for preclinical evaluation of this compound.

Mechanism of Action

This compound is a neutral antagonist at the CB1 receptor, meaning it blocks the receptor from being activated by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) without having an intrinsic effect on the receptor's basal activity.[1][4] It exhibits high selectivity for the CB1 receptor over the CB2 receptor.[1][3] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which confines its action primarily to peripheral tissues.[1][2] This peripheral restriction is believed to be the reason for the absence of adverse CNS effects.[1][4]

The anorectic and weight-reducing effects of this compound are mediated by the blockade of peripheral CB1 receptors. Studies using CB1 knockout mice have shown that while this compound still reduces food intake, this effect is absent in mice lacking both CB1 and CB2 receptors, suggesting a complex interplay that may involve CB2 receptors.[1][2] The reduction in body weight gain observed with chronic this compound treatment may not be solely due to the inhibition of food intake, as tolerance to the anorectic effects can develop while the impact on body weight persists.[1] This suggests that this compound may also influence energy expenditure and metabolism.[6][7] Recent studies have indicated that this compound can modulate signaling pathways such as the Akt-mTOR pathway in metabolic tissues.[9]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for obesity. Its ability to reduce food intake and body weight in a dose-dependent manner, particularly through the blockade of peripheral CB1 receptors, is well-documented in preclinical models. The peripherally restricted nature of this compound is a critical feature, offering the prospect of a safer alternative to earlier CB1 receptor antagonists. Further research is warranted to fully elucidate its long-term metabolic effects and to translate these promising preclinical findings into clinical applications.

References

The Genesis and Evolution of AM6545: A Peripherally Restricted Cannabinoid CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM6545 is a novel, potent, and selective diarylpyrazole antagonist of the cannabinoid CB1 receptor, engineered for peripheral restriction to mitigate the central nervous system (CNS) side effects that plagued its predecessors. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details the experimental methodologies employed in its evaluation, presents key quantitative data in structured tables, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in the fields of cannabinoid research, metabolic disorders, and drug development.

Introduction: The Need for a Peripherally Acting CB1 Antagonist

The endocannabinoid system, particularly the cannabinoid CB1 receptor, plays a significant role in regulating energy balance, food intake, and metabolism. First-generation CB1 receptor antagonists, such as rimonabant, demonstrated considerable efficacy in treating obesity and related metabolic disorders. However, their clinical application was terminated due to severe psychiatric side effects, including anxiety and depression, which were attributed to their action on CB1 receptors within the central nervous system.[1][2] This necessitated the development of a new generation of CB1 receptor antagonists with limited brain penetrance, capable of exerting therapeutic effects in the periphery without adversely affecting the CNS. This compound emerged from this research endeavor as a promising candidate.[1][2]

Discovery and Synthesis

This compound, with the chemical name 5-(4-(4-cyanobut-l-ynyl)phenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(l,l-ioxothiomorpholino)-lH-pyrazole-3-carboxamide, was synthesized at the Center for Drug Discovery at Northeastern University.[3][4] It was designed based on the diarylpyrazole scaffold, a common feature of many CB1 receptor antagonists.[5][6] The key innovation in the design of this compound was the incorporation of chemical moieties intended to limit its ability to cross the blood-brain barrier.[2][3]

In Vitro Characterization

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the cannabinoid CB1 receptor and substantial selectivity over the CB2 receptor.[3][7]

Parameter Value Receptor Reference
Ki1.7 nMRat Brain CB1[3][7]
Ki3.3 nMHuman CB1[8]
Ki523 nMMouse Spleen CB2[3][7]
Selectivity>300-foldCB1 vs. CB2[4]

Table 1: Receptor Binding Affinity and Selectivity of this compound. This table summarizes the equilibrium dissociation constant (Ki) of this compound for cannabinoid receptors, demonstrating its high affinity and selectivity for the CB1 receptor.

Functional Activity: A Neutral Antagonist

Functional assays have characterized this compound as a neutral antagonist at the CB1 receptor. Unlike inverse agonists which reduce the basal activity of the receptor, this compound binds to the receptor without affecting its constitutive signaling. This was demonstrated by its lack of effect on forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the human CB1 receptor.[3][9]

In Vivo Pharmacology

Pharmacokinetics and Brain Penetration

Studies in rodents have confirmed the limited brain penetration of this compound. When compared to a centrally active analog, AM4113, the brain-to-plasma concentration ratio of this compound was found to be significantly lower, indicating its peripheral restriction.[3]

Effects on Food Intake and Body Weight

This compound has been shown to dose-dependently reduce food intake and promote sustained body weight loss in various rodent models of obesity, including diet-induced obesity (DIO) and monosodium glutamate (B1630785) (MSG)-induced obesity.[3][10][11]

Animal Model Dose (mg/kg, i.p.) Effect on Food Intake Effect on Body Weight Reference
Rats (lean)10Significant reductionSustained reduction[3]
Mice (lean)20Significant reduction-[3]
Mice (DIO)10Transient reductionSignificant reduction[12]
Mice (MSG-induced obesity)3, 10Transient reduction (10 mg/kg)Dose-dependent reduction[11]

Table 2: Effects of this compound on Food Intake and Body Weight in Rodent Models. This table summarizes the anorectic and weight-reducing effects of this compound across different preclinical models of obesity.

Metabolic Effects

Beyond its effects on body weight, this compound has demonstrated a range of beneficial metabolic effects. In models of diet-induced obesity and metabolic syndrome, treatment with this compound has been shown to:

  • Improve Glucose Homeostasis: Alleviated insulin (B600854) resistance and improved glucose tolerance.[12][13]

  • Ameliorate Dyslipidemia: Reduced serum levels of triglycerides and total cholesterol.[11][13]

  • Reverse Hepatic Steatosis: Decreased fat accumulation in the liver.[12]

  • Modulate Adipokines: Increased levels of the anti-inflammatory adipokine, adiponectin, and decreased levels of the pro-inflammatory cytokine TNF-α.[10][13]

Safety Profile: Lack of Malaise

A key advantage of this compound is its favorable safety profile compared to first-generation CB1 antagonists. In preclinical studies, this compound did not induce conditioned gaping or conditioned taste avoidance in rats, behaviors indicative of nausea and malaise.[3][7] This lack of aversive effects is attributed to its peripheral restriction.

Experimental Protocols

Cannabinoid Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from rat brain (for CB1) or from HEK293 cells stably expressing either human or mouse CB2 receptors.

    • Radioligand: [³H]CP-55,940, a potent cannabinoid agonist, was used as the radioligand.

    • Assay Conditions: Membranes were incubated with various concentrations of this compound and a fixed concentration of [³H]CP-55,940 in a binding buffer.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.

    • Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. Ki values were then calculated using the Cheng-Prusoff equation.[3]

cAMP Functional Assay
  • Objective: To assess the functional activity of this compound at the CB1 receptor.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the human CB1 receptor were used.

    • Stimulation: Cells were stimulated with forskolin (B1673556), an activator of adenylyl cyclase, to induce cAMP production.

    • Treatment: Cells were co-incubated with forskolin and various concentrations of this compound.

    • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The effect of this compound on forskolin-stimulated cAMP accumulation was determined. A lack of effect indicates neutral antagonist activity.[3][9]

In Vivo Studies in Animal Models of Obesity
  • Diet-Induced Obesity (DIO) Model:

    • Induction: Male C57BL/6J mice were fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 14 weeks) to induce obesity and metabolic dysregulation.[12]

    • Treatment: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[12]

    • Measurements: Body weight, food intake, glucose tolerance (via oral glucose tolerance test), insulin sensitivity, and various plasma metabolic parameters were assessed.[12]

  • Monosodium Glutamate (MSG)-Induced Obesity Model:

    • Induction: Neonatal mice were treated with MSG to induce a model of hypothalamic obesity characterized by stunted growth and excessive abdominal fat.[11]

    • Treatment: this compound was administered daily via i.p. injection at doses of 3 and 10 mg/kg for 3 weeks.[11]

    • Measurements: Body weight, intraperitoneal fat mass, serum lipid profiles, glucose tolerance, and adipokine levels were measured.[11]

Colonic Propulsion Assay
  • Objective: To assess the in vivo functional antagonism of peripheral CB1 receptors by this compound.

  • Methodology:

    • Procedure: A small glass bead was inserted into the distal colon of a mouse.

    • Treatment: Mice were pre-treated with this compound or vehicle, followed by administration of the CB1 receptor agonist WIN55212-2, which is known to inhibit colonic motility.

    • Measurement: The time taken for the expulsion of the glass bead was recorded.

    • Endpoint: Reversal of WIN55212-2-induced delay in bead expulsion by this compound indicates functional antagonism of peripheral CB1 receptors.[3]

Visualizations

Signaling_Pathway cluster_receptor CB1 Receptor Signaling This compound This compound (Neutral Antagonist) CB1R CB1 Receptor This compound->CB1R Blocks Gi Gαi/o CB1R->Gi Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Appetite Regulation, Metabolism) PKA->Downstream Experimental_Workflow cluster_0 In Vivo Study: Diet-Induced Obesity Model A C57BL/6J Mice (6 weeks old) B High-Fat Diet Feeding (14 weeks) A->B C Induction of Obesity & Metabolic Syndrome B->C D This compound Treatment (10 mg/kg, i.p., daily) C->D E Vehicle Control C->E F Metabolic Phenotyping D->F E->F G Body Weight & Food Intake F->G H Oral Glucose Tolerance Test F->H I Plasma Lipid & Adipokine Analysis F->I J Data Analysis & Interpretation G->J H->J I->J

References

Unveiling the Periphery: A Technical Guide to the Cellular and Molecular Targets of AM6545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM6545 is a novel, peripherally restricted, neutral antagonist of the cannabinoid type 1 (CB1) receptor.[1][2][3][4] This in-depth technical guide elucidates the cellular and molecular targets of this compound, providing a comprehensive overview of its pharmacological profile. Through a detailed examination of its binding affinities, impact on canonical signaling pathways, and downstream cellular effects, this document serves as a critical resource for researchers engaged in the study of cannabinoid pharmacology and the development of next-generation therapeutics for metabolic disorders. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a well-established regulator of energy homeostasis. However, the clinical application of first-generation CB1 receptor antagonists was hampered by centrally mediated adverse effects, such as anxiety and depression.[2][5][6] this compound was developed to circumvent these limitations by restricting its action to the periphery, offering a promising therapeutic strategy for obesity and related metabolic diseases without the associated neuropsychiatric side effects.[3][4] This guide provides a granular look at the molecular interactions and cellular consequences of this compound engagement with its targets.

Molecular Targets and Binding Profile

This compound exhibits high affinity and selectivity for the CB1 receptor over the cannabinoid type 2 (CB2) receptor. Its designation as a "neutral antagonist" stems from its ability to block agonist-induced receptor activation without modulating the basal constitutive activity of the receptor, a key differentiator from inverse agonists.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for cannabinoid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of the ligand for the receptor, with lower values indicating higher affinity.

Receptor Species Ki (nM) Selectivity (CB1 vs. CB2)
CB1Rat1.7[1][4]~308-fold vs. mCB2
CB1Human3.3[7]>100-fold vs. hCB2
CB2Mouse (mCB2)523[1][4]
CB2Human (hCB2)>330

Table 1: Binding Affinities of this compound for Cannabinoid Receptors.

Cellular Targets and Signaling Pathways

This compound's primary cellular target is the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the inhibitory G-protein, Gi/o.

Canonical CB1 Receptor Signaling

Agonist activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduced protein kinase A (PKA) activity. As a neutral antagonist, this compound blocks this agonist-induced cascade but does not affect basal cAMP levels on its own.[1][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Agonist Agonist Agonist->CB1 Activates This compound This compound (Neutral Antagonist) This compound->CB1 Blocks

Caption: Canonical CB1 receptor signaling pathway and the inhibitory action of this compound.

Downstream Signaling Effects of this compound

Recent studies have revealed that this compound can modulate other signaling pathways, suggesting a more complex mechanism of action beyond simple CB1 receptor blockade. In peripheral tissues, this compound treatment has been shown to increase the phosphorylation and activation of the Akt-mammalian target of rapamycin (B549165) (mTOR) and the extracellular signal-regulated kinase (ERK) pathways.[9][10] Conversely, PKA phosphorylation has been observed to be downregulated in adipose tissue following this compound administration.[9]

cluster_pathways Signaling Pathways This compound This compound Akt_mTOR Akt-mTOR Pathway This compound->Akt_mTOR Activates ERK ERK Pathway This compound->ERK Activates PKA PKA Pathway This compound->PKA Inhibits Metabolic_Effects Metabolic Effects (e.g., improved glucose homeostasis, reduced body weight) Akt_mTOR->Metabolic_Effects ERK->Metabolic_Effects PKA->Metabolic_Effects

Caption: Downstream signaling pathways modulated by this compound in peripheral tissues.

In Vivo Pharmacodynamics

In rodent models, this compound demonstrates significant effects on metabolic parameters, primarily through its action in the periphery.

Effects on Food Intake and Body Weight

This compound dose-dependently reduces food intake and leads to a sustained reduction in body weight in both rats and mice.[1][2][5]

Animal Model Dose (mg/kg) Route Effect
Rat10i.p.Significant inhibition of food intake at 3 hours.[1]
Rat4, 8, 16i.p.Dose-related reduction in food-reinforced lever pressing.[2]
Mouse20i.p.Significant inhibition of food intake at 17 hours.[1]

Table 2: In Vivo Effects of this compound on Food Intake.

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol outlines the methodology to determine the binding affinity of this compound for CB1 and CB2 receptors.

Objective: To determine the Ki of this compound for cannabinoid receptors.

Materials:

  • Membrane preparations from rat brain (for CB1) or HEK293 cells expressing mouse CB2 (mCB2) or human CB2 (hCB2) receptors.[1]

  • Radioligand: [3H]CP-55,940.[1]

  • This compound (test compound).

  • Non-specific binding control (e.g., high concentration of a known cannabinoid agonist/antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubate membrane preparations with varying concentrations of this compound and a fixed concentration of [3H]CP-55,940.

  • Incubations are carried out in binding buffer at 37°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled cannabinoid ligand.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

start Start prep_reagents Prepare Reagents: - Membrane homogenates - [3H]CP-55,940 - this compound dilutions start->prep_reagents incubation Incubate at 37°C for 60 min prep_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (Calculate Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

This protocol determines the functional activity of this compound as a neutral antagonist.

Objective: To assess the effect of this compound on forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells expressing human CB1 (hCB1) receptors.[1]

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • This compound (test compound).

  • AM251 (inverse agonist control).[1]

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA-based or HTRF).

Procedure:

  • Plate hCB1-HEK293 cells and grow to confluence.

  • Pre-incubate cells with varying concentrations of this compound or AM251.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a competitive binding assay (e.g., ELISA) or HTRF.

  • Compare the cAMP levels in this compound-treated cells to vehicle- and AM251-treated cells. A neutral antagonist will not alter forskolin-stimulated cAMP levels, while an inverse agonist will further increase them.[1]

start Start cell_culture Culture hCB1-HEK293 Cells start->cell_culture pre_incubation Pre-incubate with This compound or Controls cell_culture->pre_incubation stimulation Stimulate with Forskolin pre_incubation->stimulation cell_lysis Lyse Cells stimulation->cell_lysis cAMP_quantification Quantify cAMP (ELISA or HTRF) cell_lysis->cAMP_quantification data_analysis Data Analysis cAMP_quantification->data_analysis end End data_analysis->end

Caption: Workflow for the cAMP accumulation assay.

Brain Penetration Assay

This protocol is used to evaluate the peripheral restriction of this compound.

Objective: To compare the brain-to-plasma concentration ratio of this compound with a centrally active CB1 antagonist.

Materials:

  • Rodents (e.g., rats).

  • This compound.

  • Centrally active CB1 antagonist (e.g., AM4113).[1]

  • Vehicle solution.

  • Equipment for blood and brain tissue collection.

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Administer this compound or the control compound to rodents via a systemic route (e.g., intraperitoneal injection).

  • At specific time points post-administration, collect blood and brain tissue samples.

  • Process the blood to obtain plasma.

  • Homogenize the brain tissue.

  • Extract the drug from plasma and brain homogenates.

  • Quantify the concentration of the drug in both matrices using a validated analytical method like LC-MS/MS.

  • Calculate the brain-to-plasma concentration ratio. A low ratio indicates limited brain penetration.[1]

Conclusion

This compound represents a significant advancement in the development of CB1 receptor-targeted therapeutics. Its high affinity and selectivity for the CB1 receptor, coupled with its neutral antagonist profile and peripheral restriction, underscore its potential for treating metabolic disorders with an improved safety profile. The modulation of downstream signaling pathways, including Akt-mTOR and ERK, suggests that its mechanism of action is multifaceted and warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for future research into the therapeutic applications of this compound and other peripherally acting cannabinoid receptor modulators.

References

AM6545: A Peripherally Restricted Cannabinoid CB1 Receptor Antagonist for the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), has been identified as a key regulator of energy balance and metabolism. While central-acting CB1 receptor antagonists have demonstrated efficacy in treating obesity and related metabolic disorders, their clinical utility has been severely hampered by adverse psychiatric side effects. This has spurred the development of peripherally restricted CB1 receptor antagonists, such as AM6545, which are designed to mitigate the central nervous system (CNS) effects while retaining therapeutic benefits in the periphery. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, and its demonstrated role in ameliorating key components of metabolic syndrome in preclinical models. We present a synthesis of the available quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers and drug development professionals in the field of metabolic disease.

Introduction

The overactivation of the endocannabinoid system is strongly implicated in the pathophysiology of metabolic syndrome.[1] Agonist activation of CB1 receptors stimulates food intake and promotes energy storage, contributing to obesity and its metabolic sequelae.[2] Consequently, blockade of the CB1 receptor has been a focal point for therapeutic intervention. The first generation of CB1 receptor antagonists, such as rimonabant, were effective in reducing body weight and improving metabolic parameters; however, their penetration into the CNS led to significant psychiatric side effects, including anxiety and depression, ultimately leading to their withdrawal from the market.[3]

This compound emerged as a promising second-generation CB1 receptor antagonist, specifically engineered for limited CNS penetration.[2] It is a neutral antagonist, meaning it blocks the receptor without modulating its constitutive activity, which may offer a better safety profile compared to inverse agonists.[2][4] This document will explore the preclinical evidence supporting the therapeutic potential of this compound in metabolic syndrome.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the CB1 receptor. Its peripherally restricted nature is a key design feature aimed at avoiding the centrally mediated side effects observed with earlier CB1 antagonists.

ParameterValueReference
CB1 Receptor Binding Affinity (Ki) 1.7 nM[2][4]
CB2 Receptor Binding Affinity (Ki) 523 nM[2][4]
Activity Profile Neutral Antagonist[2][4]
CNS Penetration Low; 7-20 fold lower than AM4113[2][5]

Table 1: Pharmacological Profile of this compound. This table summarizes the key binding and activity characteristics of this compound, highlighting its high selectivity for the CB1 receptor and its nature as a neutral antagonist with limited brain penetration.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the binding of endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) to peripheral CB1 receptors.[6] Over-activation of the peripheral endocannabinoid system is a hallmark of metabolic syndrome.[1] By antagonizing the CB1 receptor, this compound modulates several downstream signaling pathways involved in energy metabolism, inflammation, and cellular proliferation.

The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7] However, CB1 receptor signaling is complex and can also involve other G-proteins and β-arrestin pathways, influencing a variety of cellular processes.[7] In the context of metabolic syndrome, the blockade of peripheral CB1 receptors by this compound has been shown to:

  • Improve Insulin Sensitivity: By reversing the effects of endocannabinoid-mediated insulin resistance in peripheral tissues.[1][8]

  • Reduce Inflammation: By decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6][9]

  • Modulate Lipid Metabolism: By affecting lipogenesis and lipolysis in adipose tissue.[10][11]

  • Decrease Oxidative Stress: By restoring the levels of endogenous antioxidants.[6][9]

Below are diagrams illustrating the signaling pathways influenced by this compound.

cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates This compound This compound This compound->CB1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Metabolic_Effects Adipogenesis Lipogenesis Inflammation cAMP->Metabolic_Effects Modulates cluster_MetS Metabolic Syndrome Pathophysiology ECS_Overactivation Peripheral Endocannabinoid System Overactivation Insulin_Resistance Insulin Resistance ECS_Overactivation->Insulin_Resistance Inflammation Leads to ECS_Overactivation->Inflammation Dyslipidemia Dyslipidemia ECS_Overactivation->Dyslipidemia This compound This compound Treatment CB1R_Blockade Peripheral CB1 Receptor Blockade This compound->CB1R_Blockade Improved_Sensitivity Improved Insulin Sensitivity CB1R_Blockade->Improved_Sensitivity Leads to Improved_Lipids Improved Lipid Profile CB1R_Blockade->Improved_Lipids Leads to Reduced_ Reduced_ CB1R_Blockade->Reduced_ Reduced_Inflammation Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) cluster_setup Experimental Setup Animal_Model Select Animal Model (e.g., High-Fructose Fed Rat) Induction Induce Metabolic Syndrome (e.g., 12 weeks of diet) Animal_Model->Induction Grouping Randomly Assign to Groups (Control, MetS, MetS + this compound) Induction->Grouping Treatment Administer this compound or Vehicle (e.g., 10 mg/kg/day i.p. for 4 weeks) Grouping->Treatment Monitoring Monitor Body Weight and Food Intake Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Sample_Collection Collect Blood and Tissues at Endpoint Treatment->Sample_Collection Analysis Analyze Samples: - Serum Biomarkers (ELISA) - Tissue Histology - Protein Expression (Western Blot) Sample_Collection->Analysis

References

Methodological & Application

Application Notes and Protocols for AM6545 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a peripherally restricted, neutral antagonist of the cannabinoid type 1 (CB1) receptor.[1][2][3][4] Its limited ability to cross the blood-brain barrier makes it a valuable research tool for investigating the peripheral actions of the endocannabinoid system, particularly in the context of metabolic disorders, without the central nervous system side effects associated with first-generation CB1 receptor antagonists.[2][5] These application notes provide a comprehensive overview of the dosage and administration of this compound in rodent models based on published preclinical studies.

Mechanism of Action

This compound exhibits high binding affinity for CB1 receptors (Ki of 1.7 nM) and is a neutral antagonist, meaning it does not alter the basal activity of the receptor.[2][6] Its primary mechanism of action in metabolic studies is the blockade of peripheral CB1 receptors, which are upregulated in tissues such as the liver, adipose tissue, and skeletal muscle in obesogenic conditions. By antagonizing these receptors, this compound can lead to reduced food intake, decreased body weight, and improvements in glucose homeostasis and lipid profiles.[5][6]

Data Presentation: Dosage and Administration in Rodent Models

The following tables summarize the quantitative data on this compound dosage and administration from various studies in rats and mice. The most common route of administration is intraperitoneal (i.p.) injection.

Table 1: this compound Dosage and Effects in Rat Models
Study Focus Rat Strain Dosage (mg/kg) Route Vehicle Key Findings References
Short-term Food IntakeSprague-Dawley5 and 10i.p.Not specified10 mg/kg significantly inhibited food intake 3 hours post-administration.[6]
Long-term Body WeightNot specified10i.p.Not specifiedDaily administration inhibited food intake and induced a sustained reduction in body weight.[6]
Conditioned Taste AvoidanceNot specifiedNot specifiedi.p.Not specifiedDid not produce conditioned taste avoidance, unlike AM251.[6]
Food-Reinforced Operant RespondingNot specified2, 4, 8, and 16i.p.10% TWEEN, 10% DMSO, and 80% saline8.0 and 16.0 mg/kg doses significantly reduced lever pressing for food reinforcement.[7]
Metabolic Syndrome-Induced Prostatic HyperplasiaNot specified10i.p.0.5% carboxymethyl cellulose (B213188) (CMC) suspensionDaily administration for four weeks significantly decreased inflammatory markers (TNF-α and IL-6) and oxidative stress in the prostate of rats with metabolic syndrome.[8]
Table 2: this compound Dosage and Effects in Mouse Models
Study Focus Mouse Strain Dosage (mg/kg) Route Vehicle Key Findings References
Short-term Food IntakeC57BL/6, CB1 knockout, CB1/CB2 double knockout5 and 20i.p.4% DMSO, 1% Tween 80 in physiological saline20 mg/kg inhibited food intake in wild-type mice. 5 mg/kg inhibited food intake in control and CB1 knockout mice, but not in CB1/CB2 double knockout mice.[6]
Colonic PropulsionC57BL/610 and 20i.p.4% DMSO, 1% Tween 80 in physiological salineReversed the effects of WIN55212-2 on colonic motility.[6]
Hypometabolic ObesityMonosodium Glutamate (MSG) induced obese mice3 and 10Not specifiedNot specifiedDose-dependently reduced body weight. 10 mg/kg produced a transient reduction in food intake.[9]
Stress-Induced HPA Axis ActivationICR5 and 10i.p.1:1:8 dimethyl sulfoxide:emulphor:salineIncreased stress-induced corticosterone (B1669441) response.[10]

Experimental Protocols

Protocol 1: Evaluation of Short-Term Food Intake in Rats

Objective: To assess the acute effects of this compound on food consumption.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • This compound

  • Vehicle solution (e.g., 10% TWEEN, 10% DMSO, and 80% saline)

  • Standard laboratory chow

  • Metabolic cages for accurate food intake measurement

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimatization: House rats individually in a temperature-controlled environment with a 12-hour light-dark cycle. Allow ad libitum access to food and water for at least one week to acclimatize.

  • Habituation: For several days prior to the experiment, handle the rats and simulate the injection procedure with a vehicle injection to minimize stress-induced effects on feeding.

  • Fasting: To standardize hunger levels, food may be removed for a set period (e.g., 12-18 hours) before the experiment, though some studies administer the drug before the dark cycle when rodents are most active and feed.[6]

  • Grouping and Dosing: Randomly assign rats to treatment groups (e.g., vehicle, 5 mg/kg this compound, 10 mg/kg this compound).

  • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection. The injection volume is typically 1 mL/kg.[8]

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of standard laboratory chow.

  • Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 3, and 5 hours post-injection). Account for any spillage.[6]

  • Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Administration for Body Weight Regulation in Mice

Objective: To evaluate the long-term effects of this compound on body weight and food intake.

Materials:

  • Male C57BL/6 mice (or a diet-induced obesity model)

  • This compound

  • Vehicle solution (e.g., 4% DMSO, 1% Tween 80 in physiological saline)

  • Standard or high-fat diet

  • Animal balance

  • Equipment for i.p. injections

Procedure:

  • Acclimatization and Baseline: House mice individually and allow them to acclimatize. For diet-induced obesity models, feed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity. Record baseline body weight and daily food intake for several days before starting treatment.

  • Grouping: Randomly assign mice to a vehicle control group and an this compound treatment group (e.g., 10 mg/kg).

  • Daily Administration: Administer this compound or vehicle via i.p. injection once daily, typically at the same time each day (e.g., before the onset of the dark cycle).

  • Monitoring: Record body weight and food intake daily for the duration of the study (e.g., 2-4 weeks).

  • Data Analysis: Analyze the changes in body weight and food intake over time using statistical methods appropriate for repeated measures (e.g., two-way repeated measures ANOVA).

Mandatory Visualizations

Signaling Pathway

Peripheral_CB1_Antagonism cluster_Obesity Obesity/Metabolic Syndrome cluster_this compound Pharmacological Intervention cluster_Effects Metabolic Outcomes Endocannabinoids Increased Endocannabinoids (e.g., Anandamide, 2-AG) CB1R Upregulated Peripheral CB1 Receptors Endocannabinoids->CB1R Activates Adipose Adipose Tissue CB1R->Adipose Liver Liver CB1R->Liver Muscle Skeletal Muscle CB1R->Muscle This compound This compound (Peripheral CB1 Antagonist) This compound->CB1R Blocks DecLipogenesis Decreased Lipogenesis Adipose->DecLipogenesis IncLipolysis Increased Lipolysis Adipose->IncLipolysis Liver->DecLipogenesis DecSteatosis Decreased Hepatic Steatosis Liver->DecSteatosis IncGlucoseUptake Increased Glucose Uptake Muscle->IncGlucoseUptake DecBodyWeight Decreased Body Weight DecLipogenesis->DecBodyWeight IncLipolysis->DecBodyWeight ImpInsulinS Improved Insulin Sensitivity DecSteatosis->ImpInsulinS IncGlucoseUptake->ImpInsulinS ImpInsulinS->DecBodyWeight DecFoodIntake Decreased Food Intake DecFoodIntake->DecBodyWeight

Caption: Peripheral CB1 receptor antagonism by this compound.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Randomization 3. Randomization into Groups (Vehicle, this compound Doses) Baseline->Randomization Administration 4. Daily i.p. Administration (this compound or Vehicle) Randomization->Administration Monitoring 5. Daily Monitoring (Body Weight, Food Intake) Administration->Monitoring Monitoring->Administration Repeat for study duration Terminal 6. Terminal Procedures (e.g., Tissue Collection) Monitoring->Terminal Analysis 7. Data Analysis (Biochemical, Histological) Terminal->Analysis Stats 8. Statistical Analysis Analysis->Stats

Caption: Workflow for chronic this compound administration study.

References

Application Notes and Protocols for In Vitro Assays Using AM6545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a potent and highly selective antagonist for the cannabinoid receptor 1 (CB1), with a significantly lower affinity for the cannabinoid receptor 2 (CB2).[1][2] It is characterized as a peripherally restricted neutral antagonist, meaning it does not readily cross the blood-brain barrier and does not alter the basal activity of the receptor.[2][3] These properties make this compound a valuable research tool for investigating the peripheral actions of the endocannabinoid system and a potential therapeutic agent that may avoid the central nervous system side effects associated with previous CB1 receptor antagonists.[3][4]

This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at cannabinoid receptors.

ReceptorLigandAssay TypeParameterValue (nM)Reference
Human CB1This compoundRadioligand Binding ([³H]CP55,940)Ki1.7[1]
Mouse CB2This compoundRadioligand Binding ([³H]CP55,940)Ki523[1]
Human CB2This compoundRadioligand Binding ([³H]CP55,940)Ki65.2[1]

No specific IC50 or functional Ki values for this compound in agonist-stimulated cAMP accumulation, β-arrestin recruitment, or ERK1/2 phosphorylation assays were identified in the search results. The provided cAMP data confirms its neutral antagonist profile by showing no effect on forskolin-stimulated cAMP levels on its own.[1][3]

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events. As a neutral antagonist, this compound binds to the receptor and blocks these agonist-induced effects without affecting the receptor's basal signaling state.

CB1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates bArrestin β-Arrestin CB1R->bArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLCβ G_protein->PLC Akt p-Akt G_protein->Akt cAMP cAMP AC->cAMP Produces ERK p-ERK1/2 bArrestin->ERK Agonist Agonist Agonist->CB1R Activates This compound This compound (Antagonist) This compound->CB1R Blocks PKA PKA cAMP->PKA Activates Gene Gene Transcription PKA->Gene ERK->Gene mTOR p-mTOR Akt->mTOR Protein Protein Synthesis mTOR->Protein

CB1 Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human CB1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3 mg/mL fatty acid-free BSA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membranes, [³H]CP55,940 (a high-affinity CB1 agonist, at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membranes, [³H]CP55,940, and a high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM WIN55,212-2).

      • Competition: Membranes, [³H]CP55,940, and serial dilutions of this compound.

    • Incubate at 30°C for 90 minutes.

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]CP55,940) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay determines the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Workflow:

cAMP Accumulation Assay Workflow

Protocol:

  • Cell Culture:

    • Plate CHO cells stably expressing the human CB1 receptor (CHO-hCB1) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Add a fixed concentration of a CB1 receptor agonist (e.g., WIN55,212-2, at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and an adenylyl cyclase activator (e.g., 1 µM forskolin).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound.

    • To determine the antagonist's potency, a Schild analysis can be performed. This involves constructing agonist dose-response curves at various fixed concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is then plotted against the logarithm of the antagonist concentration. For a competitive antagonist, the x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the CB1 receptor, a key step in receptor desensitization and signaling.

Workflow:

β-Arrestin Recruitment Assay Workflow

Protocol:

  • Cell Line:

    • Utilize a commercially available cell line (e.g., PathHunter® CHO-K1 CNR1 β-Arrestin GPCR Assay) that co-expresses the human CB1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary enzyme fragment.

  • Assay Procedure:

    • Plate the cells in a 384-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Add a CB1 receptor agonist (e.g., CP55,940 at its EC80 concentration).

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add the detection reagent containing the chemiluminescent substrate.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are downstream mediators of CB1 receptor signaling.[5]

Workflow:

ERK1/2 Phosphorylation Assay Workflow

Protocol:

  • Cell Culture and Treatment:

    • Plate CHO-hCB1 cells and grow to near confluence.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

    • Pre-treat cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate with a CB1 agonist (e.g., WIN55,212-2) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized p-ERK1/2 levels against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound and other cannabinoid receptor modulators. By employing these assays, researchers can thoroughly investigate the binding affinity, functional potency, and signaling pathways affected by novel compounds, thereby facilitating drug discovery and a deeper understanding of the endocannabinoid system.

References

Application Notes and Protocols for AM6545 in Diet-Induced Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a peripherally restricted, neutral antagonist of the cannabinoid receptor 1 (CB1R).[1][2][3] Unlike first-generation CB1R antagonists that readily cross the blood-brain barrier and cause significant neuropsychiatric side effects, this compound is designed for limited central nervous system (CNS) penetration, making it a valuable tool for investigating the peripheral mechanisms of the endocannabinoid system in metabolic disorders.[1][4] These application notes provide a comprehensive overview of the use of this compound in studying diet-induced obesity (DIO), summarizing key findings and providing detailed experimental protocols.

Studies have demonstrated that this compound can effectively reduce body weight and improve metabolic parameters in animal models of obesity.[1][4][5] Its mechanism of action primarily involves blocking the activation of peripheral CB1 receptors, which are upregulated in adipose tissue and liver in obese states.[3][6] This blockade leads to a reduction in food intake, decreased lipogenesis, and improved insulin (B600854) sensitivity.[1][3][5]

Mechanism of Action in Diet-Induced Obesity

In diet-induced obesity, chronic overnutrition leads to an overactive endocannabinoid system in peripheral tissues. This compound acts by competitively binding to peripheral CB1 receptors, thereby preventing their activation by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol.[7] This antagonism in tissues such as adipose tissue and the liver leads to a cascade of beneficial metabolic effects.[3]

cluster_0 Diet-Induced Obesity cluster_1 This compound Intervention cluster_2 Metabolic Outcomes High-Fat Diet High-Fat Diet Increased Endocannabinoids Increased Endocannabinoids High-Fat Diet->Increased Endocannabinoids Upregulated Peripheral CB1R Upregulated Peripheral CB1R Increased Endocannabinoids->Upregulated Peripheral CB1R Peripheral CB1R Blockade Peripheral CB1R Blockade Upregulated Peripheral CB1R->Peripheral CB1R Blockade Inhibition This compound This compound This compound->Peripheral CB1R Blockade Reduced Food Intake Reduced Food Intake Peripheral CB1R Blockade->Reduced Food Intake Decreased Lipogenesis Decreased Lipogenesis Peripheral CB1R Blockade->Decreased Lipogenesis Improved Insulin Sensitivity Improved Insulin Sensitivity Peripheral CB1R Blockade->Improved Insulin Sensitivity Weight Loss Weight Loss Reduced Food Intake->Weight Loss Decreased Lipogenesis->Weight Loss

Mechanism of this compound in Diet-Induced Obesity.

Data Presentation

The following tables summarize the quantitative effects of this compound in rodent models of obesity.

Table 1: Effects of this compound on Body Weight and Adiposity

Animal ModelTreatment GroupDose (mg/kg)DurationChange in Body WeightChange in Fat MassReference
Diet-Induced Obese C57BL/6J MiceVehicle-28 days+ (increase)+ (increase)[5]
This compound1028 days↓ (significant reduction)↓ (significant reduction)[5]
Monosodium Glutamate (MSG)-Induced Obese MiceVehicle-3 weeks+ (increase)+ (increase)[6]
This compound33 weeks↓ (significant reduction)↓ 11.7%[6]
This compound103 weeks↓ (significant reduction)↓ 35.3%[6]

Table 2: Effects of this compound on Metabolic Parameters

Animal ModelTreatment GroupDose (mg/kg)DurationChange in Plasma GlucoseChange in Plasma InsulinChange in Plasma LeptinChange in Plasma AdiponectinReference
Diet-Induced Obese C57BL/6J MiceVehicle (HFD)-28 days[5]
This compound (HFD)1028 days↓ (normalized)↓ (normalized)↓ (normalized)↑ (normalized)[5]
MSG-Induced Obese MiceVehicle-3 weeks↑ (glucose intolerant)[4][6]
This compound103 weeks↓ (improved glucose tolerance)[4][6]

Table 3: Effects of this compound on Food Intake

Animal ModelTreatment GroupDose (mg/kg)DurationEffect on Food IntakeReference
RatsThis compound10AcuteSignificant inhibition 3h post-injection[1]
MiceThis compound20AcuteSignificant inhibition at 17h post-injection[1]
MSG-Induced Obese MiceThis compound103 weeksTransient, non-significant reduction in initial period[6]
RatsThis compound4.0, 8.0, 16.0AcuteSignificant reduction in high-fat and high-carbohydrate diet intake[8][9]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol is adapted from studies investigating the effects of this compound on metabolic parameters in mice with established obesity from a high-fat diet.[5]

1. Animal Model:

  • Species: Male C57BL/6J mice.

  • Diet: High-fat diet (HFD; e.g., 60% of calories from fat) for 14 weeks to induce obesity. Age-matched control mice are fed a standard chow diet.

2. Drug Preparation and Administration:

  • This compound Formulation: Suspend this compound in a vehicle solution, for example, 5% Tween 80 and 5% dimethyl sulfoxide (B87167) (DMSO) in sterile saline.[6]

  • Dosage: 10 mg/kg body weight.

  • Route of Administration: Daily intraperitoneal (i.p.) injection.

  • Treatment Duration: 28 days.

3. Experimental Groups:

  • Group 1: Lean control mice on standard chow + Vehicle.

  • Group 2: Diet-induced obese mice on HFD + Vehicle.

  • Group 3: Diet-induced obese mice on HFD + this compound (10 mg/kg).

4. Measured Parameters:

  • Body Weight and Food Intake: Measured daily.

  • Adiposity: Determined at the end of the study by weighing epididymal and retroperitoneal fat pads.

  • Glucose and Insulin Tolerance Tests: Performed after a period of treatment (e.g., 2 weeks) to assess insulin sensitivity.

  • Plasma Analysis: At the end of the study, collect blood via cardiac puncture from fasted mice. Analyze plasma for glucose, insulin, leptin, adiponectin, triglycerides, and total cholesterol.

  • Gene Expression Analysis: Harvest tissues like liver and adipose tissue to analyze the expression of genes involved in lipogenesis and lipolysis via qRT-PCR.[3]

Experimental workflow for DIO mouse study.
Protocol 2: Acute Food Intake Study

This protocol is designed to assess the immediate effects of this compound on feeding behavior.[8][9]

1. Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: Individually housed to accurately measure food intake.

  • Acclimatization: Allow animals to acclimate to the specific diet (e.g., high-fat, high-carbohydrate, or standard chow) that will be used in the experiment.

2. Drug Preparation and Administration:

  • This compound Formulation: As described in Protocol 1.

  • Dosage: A range of doses can be tested (e.g., 2.0, 4.0, 8.0, and 16.0 mg/kg for rats).[9]

  • Route of Administration: Intraperitoneal (i.p.) injection.

3. Experimental Procedure:

  • Fasting: Animals may be fasted for a short period (e.g., 4-6 hours) to standardize hunger levels.

  • Drug Administration: Inject animals with either vehicle or a specific dose of this compound.

  • Food Presentation: 30 minutes post-injection, provide a pre-weighed amount of the test diet.

  • Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 17 hours) post-food presentation.

Concluding Remarks

This compound serves as a critical pharmacological tool for elucidating the role of peripheral CB1 receptors in the pathophysiology of diet-induced obesity. Its ability to improve the metabolic profile in obese rodents without the confounding central effects of earlier CB1R antagonists makes it a promising candidate for further research and development.[1][10] The protocols outlined above provide a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of peripheral CB1R antagonism.

References

Application Notes and Protocols for Investigating Peripheral CB1 Receptor Function Using AM6545

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, is a critical regulator of numerous physiological processes, including energy metabolism, appetite, pain, and inflammation.[1][2] While centrally-acting CB1 receptor antagonists have shown therapeutic efficacy, especially for obesity, their clinical use has been hampered by significant neuropsychiatric side effects.[3][4] This has spurred the development of peripherally restricted CB1 receptor antagonists, which are designed to minimize brain penetration and thus avoid central nervous system (CNS) adverse effects.[5][6]

AM6545 is a novel, potent, and selective CB1 receptor antagonist with limited ability to cross the blood-brain barrier.[7][8] It acts as a neutral antagonist, meaning it blocks the receptor from being activated by agonists without altering its basal (constitutive) activity, a characteristic that may further improve its safety profile compared to inverse agonists like rimonabant.[3][7] These properties make this compound an invaluable pharmacological tool for researchers, scientists, and drug development professionals to specifically investigate the function of peripheral CB1 receptors in various physiological and pathological states.

These application notes provide a comprehensive overview of this compound, including its pharmacological profile, and detailed protocols for its use in both in vitro and in vivo experimental settings.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the CB1 receptor over the CB2 receptor, its neutral antagonist activity, and its restricted access to the central nervous system.

Data Presentation: Quantitative Properties of this compound

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: Receptor Binding Affinity of this compound

Receptor Target Binding Affinity (Ki) Selectivity (over CB2) Reference
CB1 Receptor 1.7 nM ~300-fold [7][8]

| CB2 Receptor | 523 nM | - |[7][9] |

Table 2: In Vivo Efficacy of this compound on Food Intake and Body Weight

Species Dosing (Intraperitoneal) Effect on Food Intake Effect on Body Weight Reference
Rats 10 mg/kg (daily) Significant reduction observed days 1-5 Significant reduction in weight gain observed days 4-7 [7]
Mice 10 mg/kg Dose-dependent reduction Sustained reduction [1][7]
Mice 20 mg/kg Significant inhibition at 17h Not specified [7]

| Rats | 4.0 - 16.0 mg/kg | Strong suppression of high-fat and high-carbohydrate diet intake | Not specified |[8] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental designs is crucial for understanding the application of this compound.

cluster_0 CB1 Receptor Signaling CB1R Peripheral CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Metabolic Effects (e.g., Lipogenesis, Appetite Stimulation) cAMP->Response Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates This compound This compound (Neutral Antagonist) This compound->CB1R Blocks Agonist Binding

Caption: CB1 receptor signaling pathway and the mechanism of this compound.

Experimental Protocols

The following are detailed protocols for the characterization and application of this compound.

Protocol 1: In Vitro Characterization of this compound

This protocol outlines the steps to confirm the binding affinity and functional activity of this compound at the CB1 receptor.

cluster_workflow In Vitro Characterization Workflow start Start binding_assay Part A: Radioligand Binding Assay start->binding_assay camp_assay Part B: cAMP Functional Assay start->camp_assay determine_ki Determine Ki Value (Binding Affinity) binding_assay->determine_ki determine_profile Confirm Neutral Antagonist Profile camp_assay->determine_profile end End determine_ki->end determine_profile->end

Caption: Workflow for the in vitro characterization of this compound.

Part A: Radioligand Binding Assay for CB1 Receptor

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.[7][10]

  • Materials:

    • Membrane preparations from cells expressing the human or rodent CB1 receptor (e.g., HEK293 cells or rat brain tissue).[7]

    • Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).[7]

    • This compound stock solution (in DMSO).

    • Binding buffer (e.g., 25 mM HEPES/Tris pH 7.5, 140 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 0.9 mM MgCl₂, 0.2% BSA).[11]

    • Non-specific binding control (a high concentration of a known CB1 ligand, e.g., 1 µM WIN55,212-2).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In a 96-well plate, add the following to each well:

      • CB1 receptor membrane preparation (e.g., 1 µg protein/well).[12]

      • A fixed concentration of [³H]CP-55,940 (typically at its Kd value).

      • Varying concentrations of this compound or vehicle (for total binding) or non-specific control.

    • Incubate the plate for 30-90 minutes at 30-37°C with gentle agitation.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the specific binding at each this compound concentration (Total Binding - Non-specific Binding).

    • Plot the specific binding as a function of the log concentration of this compound and perform a non-linear regression analysis to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Part B: cAMP Functional Assay

This assay confirms the neutral antagonist profile of this compound by measuring its effect on cAMP levels in the absence and presence of a CB1 agonist.[7][9]

  • Materials:

    • HEK293 cells stably expressing the CB1 receptor.

    • Forskolin (B1673556) (an adenylate cyclase activator).

    • CB1 receptor agonist (e.g., CP-55,940).

    • This compound stock solution.

    • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Seed the CB1-expressing cells in a suitable plate and grow to confluence.

    • Pre-treat the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

    • To measure antagonist activity, add a fixed concentration (e.g., EC₈₀) of the CB1 agonist (e.g., CP-55,940) to the wells already containing this compound.

    • To measure inverse agonist activity, do not add an agonist.

    • Stimulate all wells with forskolin to induce cAMP production.

    • Incubate for the recommended time according to the cAMP assay kit.

    • Lyse the cells and measure intracellular cAMP levels using the kit protocol.

    • Data Analysis: A neutral antagonist like this compound will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels in a dose-dependent manner but will have no effect on its own.[7][9]

Protocol 2: In Vivo Investigation of Peripheral CB1 Blockade on Metabolic Syndrome

This protocol describes the use of this compound in a high-fructose, high-salt rat model of metabolic syndrome to assess its effects on insulin (B600854) resistance and related parameters.[3][13]

cluster_invivo In Vivo Metabolic Syndrome Workflow start Start: Male Wistar Rats induction Induce Metabolic Syndrome (12 weeks high-fructose/high-salt diet) start->induction treatment Treatment Phase (Final 4 weeks): Daily this compound (e.g., 10 mg/kg, i.p.) or Vehicle induction->treatment monitoring Monitor: - Body Weight - Food Intake treatment->monitoring tests Perform Functional Tests: - Oral Glucose Tolerance Test (OGTT) treatment->tests collection Specimen Collection (End of Study): - Blood (Serum) - Tissues (Liver, Adipose) monitoring->collection tests->collection analysis Biochemical Analysis: - Insulin, Glucose, Lipids - Adiponectin, TNF-α collection->analysis end End analysis->end

Caption: Workflow for in vivo study of this compound in a metabolic syndrome model.

  • Animal Model:

    • Male Wistar rats.

    • Induce metabolic syndrome by providing a high-fructose (in drinking water) and high-salt diet for 12 weeks.[3]

  • Drug Administration:

    • During the final four weeks of the diet regimen, administer this compound or vehicle daily.

    • Dose: 10 mg/kg this compound or as determined by dose-response studies.[14]

    • Route: Intraperitoneal (i.p.) injection.

    • Vehicle: A suitable vehicle such as 1:1:8 dimethyl sulfoxide:emulphor:saline.[15]

  • Experimental Procedures & Measurements:

    • Body Weight and Food Intake: Monitor and record daily or several times per week throughout the study.[16]

    • Oral Glucose Tolerance Test (OGTT):

      • Towards the end of the treatment period, fast animals overnight.

      • Administer a glucose solution orally (e.g., 2 g/kg).

      • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.

      • Measure blood glucose levels at each time point.[3][17]

    • Specimen Collection:

      • At the end of the 12-week study, euthanize the animals.

      • Collect trunk blood for serum preparation.

      • Harvest tissues such as liver, adipose tissue, and prostate for further analysis.[1][14]

    • Biochemical Analysis:

      • From serum, measure levels of insulin, triglycerides, total cholesterol, and adiponectin.[2][3]

      • From tissue homogenates (e.g., liver), measure inflammatory markers like TNF-α.[3]

  • Expected Outcomes:

    • Treatment with this compound is expected to reduce body weight gain compared to vehicle-treated metabolic syndrome animals.[3]

    • This compound should improve glucose tolerance (lower area under the curve in OGTT) and reduce insulin resistance.[3][13]

    • This compound may ameliorate dyslipidemia by reducing serum cholesterol and triglycerides.[2][3]

    • This compound can improve inflammatory markers by decreasing TNF-α and increasing levels of the anti-inflammatory adipokine, adiponectin.[1][3]

Further Application Notes

  • Pain and Inflammation: The role of peripheral CB1 receptors in pain and inflammation can be investigated using models like carrageenan-induced paw edema or neuropathic pain models.[18][19][20] this compound can be administered to determine if peripheral CB1 blockade alters nociceptive thresholds or inflammatory responses.

  • Gastrointestinal Motility: this compound can be used to reverse the inhibitory effects of CB1 agonists on gastrointestinal motility, demonstrating the role of peripheral CB1 receptors in the gut.[7]

  • Control Experiments: To confirm that the observed effects of this compound are mediated by peripheral CB1 receptors, it is crucial to include appropriate controls. This can involve running parallel experiments in CB1 receptor knockout mice, where the effects of this compound should be absent or significantly attenuated.[7][15] Interestingly, some studies note that at higher doses, this compound may have effects in CB1 knockout mice, suggesting potential off-target effects or involvement of CB2 receptors at those concentrations.[7][9]

This compound is a powerful and selective tool for dissecting the function of peripheral CB1 receptors. Its limited brain penetrance allows researchers to investigate the role of these receptors in metabolic disorders, pain, and inflammation while avoiding the confounding effects of central CB1 receptor modulation. The protocols provided here offer a robust framework for the in vitro and in vivo characterization and application of this compound, enabling further exploration of the therapeutic potential of targeting the peripheral endocannabinoid system.

References

AM6545: A Peripherally Restricted CB1 Receptor Antagonist for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a peripherally restricted, neutral antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral endocannabinoid system's role in metabolic disorders, without the confounding neuropsychiatric side effects associated with centrally acting CB1 antagonists.[1][3] In vivo studies have demonstrated the efficacy of this compound in ameliorating metabolic dysregulation in various animal models of obesity, insulin (B600854) resistance, and dyslipidemia.[4][5][6] These application notes provide a comprehensive overview of the experimental design for in vivo metabolic studies using this compound, complete with detailed protocols and data presentation.

Mechanism of Action

This compound selectively binds to peripheral CB1 receptors with high affinity, acting as a neutral antagonist.[1][2] This means it blocks the receptor from being activated by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) without initiating an inverse agonist response.[1] The overactivation of the peripheral endocannabinoid system is implicated in the pathophysiology of metabolic syndrome, contributing to increased lipogenesis, insulin resistance, and inflammation.[3][7] By blocking these peripheral CB1 receptors, particularly in tissues like the liver, adipose tissue, and skeletal muscle, this compound helps to reverse these metabolic derangements.[3][7]

Key Metabolic Effects of this compound In Vivo

In vivo studies using rodent models have consistently demonstrated the beneficial metabolic effects of this compound.

Body Weight and Adiposity
  • Reduces Body Weight: Chronic administration of this compound has been shown to dose-dependently decrease body weight gain in obese animal models.[1][4][5]

  • Decreases Fat Mass: The reduction in body weight is associated with a significant decrease in intraperitoneal fat mass and the size of adipocytes.[4][6]

Glucose Homeostasis and Insulin Sensitivity
  • Improves Glucose Tolerance: this compound treatment significantly improves glucose tolerance, as evidenced by lower blood glucose levels during an oral glucose tolerance test (OGTT).[4][5]

  • Enhances Insulin Sensitivity: The compound alleviates insulin resistance, leading to lower fasting insulin levels.[4][5][8]

Lipid Metabolism
  • Ameliorates Dyslipidemia: this compound rectifies dyslipidemia by reducing elevated serum levels of triglycerides, total cholesterol, and free fatty acids, while increasing high-density lipoprotein cholesterol (HDLc).[3][4][5]

Adipokine Secretion and Inflammation
  • Modulates Adipokines: Treatment with this compound leads to a favorable modulation of adipokine levels, including a decrease in leptin and an increase in high molecular weight (HMW) adiponectin.[4][5][9]

  • Reduces Inflammation: The compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3][4][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters from published in vivo studies.

Table 1: Effect of this compound on Body Weight and Glucose Metabolism in Monosodium Glutamate (MSG)-Induced Obese Mice [4][5]

ParameterModel Control (Vehicle)This compound (3 mg/kg)This compound (10 mg/kg)
Body Weight Gain (g) Significant increaseDose-dependent reductionMore significant reduction
Fasting Blood Glucose (mmol/L) ElevatedLoweredSignificantly lowered
Fasting Serum Insulin (ng/mL) ElevatedLoweredSignificantly lowered
OGTT (AUC) Markedly increasedReducedSignificantly reduced

Table 2: Effect of this compound on Lipid Profile and Adipokines in MSG-Induced Obese Mice [4][5]

ParameterModel Control (Vehicle)This compound (3 mg/kg)This compound (10 mg/kg)
Serum Triglycerides (mmol/L) ElevatedLowered by 17.3%Lowered by 27.4%
Serum Total Cholesterol (mmol/L) ElevatedNo significant changeNotably reduced
Serum Free Fatty Acids (mmol/L) ElevatedNo significant changeNotably reduced
Serum HDLc (mmol/L) DecreasedNo significant changeIncreased
Serum Leptin (ng/mL) Markedly elevatedReducedSignificantly reduced
Serum HMW Adiponectin (µg/mL) Significantly reducedIncreasedMore significant increase
Serum TNF-α (pg/mL) Markedly elevatedReducedSignificantly reduced

Table 3: Effect of this compound on Metabolic Parameters in High-Fructose, High-Salt-Fed Rats [3][10]

ParameterMetabolic Syndrome (Vehicle)This compound (10 mg/kg)
Insulin Resistance Index Significantly elevatedSignificantly decreased
Serum Cholesterol Significantly elevatedSignificantly reduced
Serum Triglycerides Significantly elevatedSignificantly reduced
Serum Adiponectin DecreasedIncreased
Liver TNF-α ElevatedInhibited the increase

Experimental Protocols

Animal Models

Two commonly used rodent models for studying the metabolic effects of this compound are:

  • Monosodium Glutamate (MSG)-Induced Obese Mice: Neonatal administration of MSG induces hypothalamic lesions, leading to hypometabolic obesity, insulin resistance, and dyslipidemia in adulthood.[4][5][9] This model is particularly useful for studying peripheral effects as the central regulation of appetite is disrupted.[4][5]

  • High-Fructose, High-Salt (HFHS)-Fed Rats: This diet-induced model mimics key features of human metabolic syndrome, including insulin resistance, hyperlipidemia, and hypertension.[3][10]

Dosing and Administration
  • Compound: this compound

  • Vehicle: A common vehicle is a suspension in 5% Tween 80 and 5% Dimethyl Sulfoxide (DMSO) in sterile saline.[4][5] Another option is a 0.5% carboxymethyl cellulose (B213188) (CMC) suspension.[11]

  • Dosage Range: Effective doses in rodents typically range from 3 mg/kg to 20 mg/kg body weight.[1][4] A dose of 10 mg/kg has been shown to be robustly effective in several studies.[3][4][11]

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route used in published studies.[1][4][11]

  • Treatment Duration: Chronic daily administration for 3 to 4 weeks is typical for observing significant metabolic improvements.[4][10]

Key Experiments

Purpose: To assess glucose tolerance and the ability to clear a glucose load from the bloodstream.

Protocol:

  • Fast animals for 6-12 hours prior to the test.

  • Administer a baseline blood glucose measurement from the tail vein.

  • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Measure blood glucose levels at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot blood glucose concentration against time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.

Purpose: To quantify levels of key metabolic hormones, lipids, and inflammatory markers.

Protocol:

  • At the end of the treatment period, fast the animals overnight.

  • Collect blood samples via cardiac puncture or from the retro-orbital sinus under anesthesia.

  • Separate serum by centrifugation.

  • Use commercially available ELISA kits or automated analyzers to measure:

    • Insulin

    • Triglycerides

    • Total Cholesterol

    • Free Fatty Acids

    • HDLc

    • Leptin

    • Adiponectin (HMW)

    • TNF-α

Purpose: To examine the effects of this compound on adipocyte morphology and gene/protein expression.

Protocol:

  • Harvest intraperitoneal or epididymal adipose tissue.

  • Histology:

    • Fix a portion of the tissue in 10% formalin.

    • Embed in paraffin (B1166041) and section.

    • Stain with Hematoxylin and Eosin (H&E).

    • Image the sections and measure adipocyte size using appropriate software.

  • Gene and Protein Expression:

    • Snap-freeze a portion of the tissue in liquid nitrogen for later analysis.

    • Extract RNA for quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis, lipolysis, and adipokine production.

    • Extract protein for Western blot analysis to measure the protein levels of key targets such as CB1R, PPARγ, and UCP1.[4][6]

Visualizations

Signaling Pathway of this compound in Adipose Tissue

AM6545_Signaling Endocannabinoids Endocannabinoids (e.g., 2-AG) CB1R Peripheral CB1R Endocannabinoids->CB1R Activate Lipogenesis Lipogenesis (Fat Storage) CB1R->Lipogenesis Stimulates Adiponectin_Secretion Adiponectin Secretion CB1R->Adiponectin_Secretion Inhibits Leptin_Secretion Leptin Secretion CB1R->Leptin_Secretion Stimulates Inflammation Inflammation (TNF-α) CB1R->Inflammation Promotes Reduced_Fat_Storage Reduced Fat Storage Increased_Adiponectin Increased Adiponectin Reduced_Leptin Reduced Leptin Reduced_Inflammation Reduced Inflammation This compound This compound This compound->CB1R Blocks

Caption: this compound signaling pathway in adipose tissue.

Experimental Workflow for In Vivo Metabolic Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (e.g., 3-4 weeks) cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., MSG-Obese Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound doses) Acclimatization->Grouping Daily_Treatment Daily i.p. Injection (Vehicle or this compound) Grouping->Daily_Treatment Monitoring Monitor Body Weight and Food Intake Daily_Treatment->Monitoring OGTT Perform OGTT Monitoring->OGTT Sacrifice Euthanasia and Sample Collection OGTT->Sacrifice Blood_Analysis Serum Analysis (Lipids, Hormones) Sacrifice->Blood_Analysis Tissue_Analysis Adipose Tissue Analysis (Histology, WB, qPCR) Sacrifice->Tissue_Analysis

Caption: In vivo experimental workflow for this compound.

References

How to dissolve and prepare AM6545 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a potent, selective, and peripherally restricted cannabinoid receptor 1 (CB1) neutral antagonist.[1][2][3][4][5] It exhibits high affinity for the CB1 receptor (Ki = 1.7 nM) with over 300-fold selectivity over the CB2 receptor (Ki = 523 nM).[2][5][6] Unlike inverse agonists, this compound does not alter the basal activity of the CB1 receptor, as it has no effect on cAMP levels in transfected cells.[2][5][6] Its limited brain penetration makes it an attractive candidate for therapeutic applications targeting peripheral CB1 receptors, potentially avoiding the central nervous system side effects associated with earlier generations of CB1 antagonists.[1][2][3][4][5][7][8] These application notes provide detailed protocols for the dissolution and preparation of this compound for various experimental settings.

Data Presentation: Solubility and Storage

This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers.[9] Proper storage and handling are crucial to maintain its stability and ensure reliable experimental outcomes.

Solvent Solubility Storage of Stock Solution
DMSO ≥ 100 mg/mL (179.71 mM)[1]-20°C for up to 1 month[1][10]
~10 mg/mL[9][11]-80°C for up to 6 months[1][10]
Dimethylformamide (DMF) ~10 mg/mL[3][9][11]
DMSO:PBS (pH 7.2) (1:2) ~0.3 mg/mL[3][9]Not recommended for more than one day[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (4.49 mM)[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.49 mM)[1]
4% DMSO, 1% Tween 80 in physiological saline Used as a vehicle for in vivo injections[2]
1:1:8 DMSO:Tween 80:Saline Used as a vehicle for in vivo injections[12]
45% 2-hydroxypropyl-β-cyclodextrin (2-HPBCD) in sterile water 1 mg/mL[2]

Note: The hygroscopic nature of DMSO can affect solubility; it is recommended to use newly opened DMSO.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For aqueous solutions, it is best to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[9] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[1][10]

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 556.46 g/mol ), add 179.7 µL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][10]

In Vivo Formulation for Intraperitoneal (i.p.) Injection

Method 1: PEG300 and Tween-80 Formulation [1]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure (for a final concentration of 2.5 mg/mL):

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • The final concentration of this compound will be 2.5 mg/mL.

Method 2: Corn Oil Formulation [1]

Materials:

  • This compound stock solution in DMSO

  • Corn oil

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add the required volume of the this compound stock solution to a sterile tube.

  • Add corn oil to achieve the desired final concentration, ensuring the final DMSO concentration is 10%.

  • Vortex thoroughly to create a uniform suspension.

Method 3: Tween 80 and Saline Formulation [2][12]

Materials:

  • This compound powder

  • DMSO

  • Tween-80

  • Physiological saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Dissolve this compound in DMSO to create a concentrated stock solution.

  • In a separate sterile tube, prepare the vehicle by mixing Tween-80 and physiological saline. A common ratio is 1:1:8 of DMSO:Tween 80:Saline[12] or 4% DMSO, 1% Tween 80 in saline.[2]

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection.

Mandatory Visualizations

Signaling Pathways

This compound, as a CB1 receptor antagonist, modulates several downstream signaling pathways. In various tissues, it has been shown to influence the Akt-mTOR and ERK pathways.[1][13]

G This compound Signaling Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes Akt Akt CB1R->Akt Inhibition of constitutive activity leads to pathway modulation ERK ERK CB1R->ERK mTOR mTOR Akt->mTOR Cellular_Response Cellular Response (e.g., Reduced Food Intake, Improved Metabolism) mTOR->Cellular_Response ERK->Cellular_Response

Caption: this compound antagonizes the CB1 receptor, modulating downstream Akt-mTOR and ERK signaling.

Experimental Workflow

A typical workflow for an in vivo experiment using this compound involves preparation of the compound, administration to the animal model, and subsequent analysis.

G In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., DMSO) A->B C Prepare final injection vehicle B->C D Administer to animal model (i.p.) C->D E Behavioral Assays (e.g., Food Intake) D->E F Tissue Collection D->F G Biochemical Analysis (e.g., Western Blot, ELISA) F->G

Caption: Workflow for in vivo experiments with this compound from preparation to analysis.

References

Application Notes and Protocols for AM6545 in Conditioned Taste Avoidance Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM6545 is a peripherally restricted, neutral antagonist of the cannabinoid CB1 receptor.[1][2] Unlike first-generation CB1 receptor antagonists/inverse agonists which exhibited significant central nervous system (CNS) side effects such as anxiety and depression, this compound has been developed to minimize brain penetration, thereby reducing the likelihood of such adverse effects.[2][3] An important preclinical assessment for novel compounds, particularly those targeting metabolic pathways, is the conditioned taste avoidance (CTA) assay. This assay is a robust behavioral paradigm used to determine if a substance induces nausea or malaise in animal models.[4] Compounds that produce aversive internal states, such as nausea, will cause the animal to avoid a novel taste that has been paired with the compound's administration.[4]

Extensive research has demonstrated that while classic CB1 receptor inverse agonists like AM251 can induce conditioned taste avoidance, this compound does not produce this effect at doses that are effective in reducing food intake.[5][6] This suggests that the appetite-suppressing effects of this compound are not a secondary consequence of malaise, making it a more promising candidate for therapeutic development.[3][5]

These application notes provide a comprehensive overview of the use of this compound in CTA assays, including detailed protocols and data presentation to guide researchers in this field.

Data Presentation

The following table summarizes the quantitative data from a conditioned taste avoidance study comparing the effects of this compound to a vehicle control and the known malaise-inducing agent, Lithium Chloride (LiCl), as well as the CB1 inverse agonist AM251.

Treatment GroupDoseNMean Consumption of Flavored Diet (% of Total Intake)P-value vs. Vehicle/ControlConclusion
Vehicle-6-7~50%-No avoidance
LiCl0.15 M6<20%<0.001Strong avoidance
This compound10 mg/kg7~50%>0.05No avoidance
AM2518 mg/kg-Significantly less than vehicle<0.05Avoidance

Data synthesized from Cluny et al., 2010.[5]

Experimental Protocols

This section details a standard protocol for a one-bottle conditioned taste avoidance assay in rats, adapted for testing the potential aversive effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • Standard laboratory chow

  • Water

  • Novel palatable solution (e.g., 0.1% (w/v) sodium saccharin (B28170) solution or flavored Ensure® liquid diet)

  • This compound

  • Vehicle for this compound (e.g., 5% Tween 80 and 5% dimethyl sulfoxide (B87167) in sterile saline)

  • Positive control: Lithium Chloride (LiCl), 0.15 M in sterile saline

  • Saline (0.9% NaCl)

  • Animal cages with water bottles

  • Graduated drinking tubes or bottles

  • Syringes and needles for intraperitoneal (i.p.) injections

Protocol:

Phase 1: Habituation and Water Deprivation Schedule (5-7 days)

  • Individually house the rats to allow for accurate fluid intake measurement.

  • Provide ad libitum access to food throughout the experiment.

  • Initiate a water deprivation schedule to motivate drinking during the test sessions. A common schedule is to provide water for a limited period each day (e.g., 30 minutes).[7] The timing of water access should be consistent.

  • Continue this schedule for at least 5 days to allow the rats to adapt and establish a stable baseline of water consumption.

Phase 2: Conditioning Day (Day 1)

  • On the conditioning day, replace the water bottle with a bottle containing the novel palatable solution (e.g., 0.1% saccharin).

  • Allow the rats to drink the novel solution for a predetermined period (e.g., 20-30 minutes).[7]

  • Immediately after the drinking session, record the volume of the novel solution consumed by each rat.

  • Administer the treatments via intraperitoneal (i.p.) injection:

    • Test Group: this compound at the desired dose (e.g., 10 mg/kg).

    • Positive Control Group: LiCl (e.g., 10 mL/kg of 0.15 M solution).[5]

    • Vehicle Control Group: An equivalent volume of the vehicle used to dissolve this compound.

  • Return the rats to their home cages. No fluid is provided until the next scheduled access period.

Phase 3: Post-Conditioning (Optional - Recovery Day)

  • Some protocols include a "washout" day with no fluid access to allow for the acute effects of the treatments to dissipate before testing.

Phase 4: Test Day (Day 2 or 3)

  • At the same time as the conditioning session, present the rats with the same novel palatable solution from the conditioning day.

  • Allow access to the solution for the same duration as in the conditioning session (e.g., 20-30 minutes).

  • Measure and record the volume of the solution consumed by each rat.

  • A significant reduction in the consumption of the novel solution in the test group compared to the vehicle control group indicates a conditioned taste avoidance.

Data Analysis:

  • Calculate the consumption of the novel solution for each rat on the test day.

  • Data can be expressed as the absolute amount consumed (in ml) or as a percentage of the total fluid intake during a two-bottle choice test (if applicable).

  • Use appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare the consumption between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathways and Experimental Workflows

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates This compound This compound (Neutral Antagonist) This compound->CB1R Blocks Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1R Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: CB1 Receptor Signaling and this compound Action.

CTA_Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Testing cluster_phase4 Phase 4: Analysis Habituation Habituation to Cages & Water Deprivation Schedule (5-7 Days) NovelTaste Present Novel Taste (e.g., Saccharin) Habituation->NovelTaste Injection Inject Treatment: - this compound - LiCl (Positive Control) - Vehicle (Control) NovelTaste->Injection Test Re-present Novel Taste Injection->Test Measure Measure Consumption Test->Measure Analysis Statistical Analysis: Compare Consumption between Groups Measure->Analysis

Caption: Conditioned Taste Avoidance Experimental Workflow.

References

Application Notes and Protocols: AM6545 in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AM6545, a peripherally restricted cannabinoid CB1 receptor neutral antagonist, in the investigation of gastrointestinal (GI) motility. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the role of peripheral cannabinoid CB1 receptors in regulating physiological and pathophysiological processes, including gastrointestinal motility. Its key features include:

  • High Affinity for CB1 Receptors: this compound binds to CB1 receptors with a high affinity (Ki of 1.7 nM)[1][2].

  • Peripheral Restriction: It has limited penetration of the central nervous system (CNS), making it ideal for isolating and studying the peripheral effects of CB1 receptor blockade[1][2].

  • Neutral Antagonism: Unlike inverse agonists, this compound is a neutral antagonist, meaning it blocks the receptor without modulating its constitutive activity[1][2].

The primary application of this compound in gastrointestinal motility studies has been to antagonize the effects of CB1 receptor agonists, thereby demonstrating the peripheral nature of cannabinoid-induced alterations in gut transit[1][2].

Signaling Pathways and Experimental Workflow

To understand the application of this compound, it is crucial to visualize the underlying signaling pathway and the general experimental workflow.

cluster_0 CB1 Receptor Signaling in Enteric Neurons cluster_1 Pharmacological Intervention Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activate Gi Gαi/o CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine) Gi->Neurotransmitter_Release Inhibits cAMP ↓ cAMP Motility ↓ Gastrointestinal Motility Neurotransmitter_Release->Motility This compound This compound (Peripheral CB1 Antagonist) This compound->CB1R Blocks

Figure 1: CB1 Receptor Signaling Pathway in Gastrointestinal Motility.

cluster_0 Treatment Administration Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Control Agonist CB1 Agonist (e.g., WIN55,212-2) AM6545_alone This compound Alone AM6545_Agonist This compound + CB1 Agonist Motility_Assay Perform GI Motility Assay (e.g., Colonic Propulsion, Gastric Emptying) Vehicle->Motility_Assay Agonist->Motility_Assay AM6545_alone->Motility_Assay AM6545_Agonist->Motility_Assay Data_Collection Collect and Record Data Motility_Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Figure 2: General Experimental Workflow for a GI Motility Study.

Quantitative Data Summary

The primary documented use of this compound is in antagonizing the inhibitory effects of CB1 agonists on colonic propulsion.

Table 1: Effect of this compound on WIN55,212-2-Induced Delay in Colonic Propulsion in Mice

Treatment GroupDose (mg·kg⁻¹)Mean Bead Expulsion Time (seconds ± SEM)Percentage Reversal of Agonist Effect
Vehicle-~1200N/A
WIN55,212-21~30000% (Baseline Delay)
This compound + WIN55,212-210 + 1~1800~67%
This compound + WIN55,212-220 + 1~1200~100%
This compound alone10 or 20No significant effect compared to vehicleN/A

Note: The values are approximate, based on graphical data from Cluny et al., 2010, and are for illustrative purposes. The study demonstrated a dose-dependent reversal by this compound.[1]

Experimental Protocols

This protocol is adapted from Cluny et al., 2010, and is the most well-documented application of this compound in GI motility research[1][2].

Objective: To assess the in vivo effect of this compound on colonic motility, typically by evaluating its ability to reverse the delayed transit caused by a CB1 receptor agonist.

Materials:

  • This compound

  • CB1 receptor agonist (e.g., WIN55,212-2)

  • Vehicle solution (e.g., 4% DMSO, 1% Tween 80 in physiological saline)

  • Male C57BL/6 mice (19–26 g)

  • Isoflurane anesthesia

  • Spherical glass beads (2.5 mm diameter)

  • Stopwatch

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental environment. House them individually for accurate data collection.

  • Drug Preparation: Prepare fresh solutions of this compound, WIN55,212-2, and vehicle on the day of the experiment.

  • Treatment Administration:

    • Administer this compound (e.g., 10 or 20 mg·kg⁻¹, i.p.) or vehicle 60 minutes prior to the administration of the CB1 agonist.

    • Administer WIN55,212-2 (e.g., 1 mg·kg⁻¹, i.p.) or vehicle.

  • Bead Insertion: 20 minutes after the agonist/vehicle injection, lightly anesthetize a mouse with isoflurane.

  • Gently insert a 2.5 mm glass bead 2 cm intrarectally.

  • Data Collection: Place the mouse in an individual cage and start the stopwatch. Record the time until the expulsion of the bead.

  • Control Groups: Include groups treated with vehicle only, this compound only, and WIN55,212-2 only to establish baseline transit time and the effect of each compound individually.

While specific studies detailing this compound use in gastric emptying are not prevalent in the searched literature, its properties make it a suitable tool for such investigations. This proposed protocol is based on standard methods.

Objective: To investigate the role of peripheral CB1 receptors on gastric emptying using this compound.

Materials:

  • This compound

  • Vehicle

  • Non-absorbable marker (e.g., phenol (B47542) red in a methylcellulose (B11928114) solution or a solid meal containing a marker).

  • Mice or rats, fasted overnight with free access to water.

  • Gavage needles.

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Fast animals overnight (approximately 16 hours) in cages with wire mesh bottoms to prevent coprophagy. Ensure free access to water.

  • Drug Administration: Administer this compound (e.g., 5-20 mg·kg⁻¹, i.p.) or vehicle 30-60 minutes before the test meal.

  • Test Meal Administration: Administer a fixed volume of the test meal containing a non-absorbable marker via oral gavage.

  • Stomach Collection: At a predetermined time point (e.g., 20-30 minutes), humanely euthanize the animals.

  • Clamp the pylorus and cardia of the stomach and carefully excise it.

  • Quantification of Gastric Contents:

    • Homogenize the stomach and its contents in a known volume of alkaline solution.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).

    • A standard curve for the marker should be prepared to calculate the amount remaining in the stomach.

  • Calculation: Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of marker in stomach / Amount of marker in test meal)) * 100

  • Experimental Design: To study the antagonist effects, a CB1 agonist can be administered 30 minutes before the test meal, with this compound given 30 minutes prior to the agonist.

Similar to gastric emptying, this is a proposed application for this compound based on its mechanism of action and standard protocols.

Objective: To determine the effect of peripheral CB1 receptor blockade with this compound on the transit of a non-absorbable marker through the small intestine.

Materials:

  • This compound

  • Vehicle

  • Non-absorbable marker (e.g., 5% charcoal meal in 10% gum arabic).

  • Mice, fasted overnight with free access to water.

  • Gavage needles.

Procedure:

  • Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Inject this compound (e.g., 5-20 mg·kg⁻¹, i.p.) or vehicle 30-60 minutes prior to the administration of the charcoal meal.

  • Marker Administration: Administer a fixed volume (e.g., 0.2 mL) of the charcoal meal via oral gavage.

  • Tissue Collection: After a set time (e.g., 20-30 minutes), humanely euthanize the mice.

  • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

  • Measurement: Lay the intestine flat and measure its total length. Then, measure the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100

  • Experimental Design: To investigate antagonist properties, a CB1 agonist can be administered 30 minutes before the charcoal meal, with this compound given 30 minutes prior to the agonist.

Conclusion

This compound is a potent and selective peripherally restricted CB1 receptor neutral antagonist. Its primary and well-documented application in gastrointestinal motility research is the in vivo demonstration of peripheral CB1 receptor involvement in the control of colonic transit. The protocols provided herein offer a detailed guide for its use in this context. Furthermore, proposed protocols for gastric emptying and small intestinal transit highlight its potential for broader applications in elucidating the peripheral mechanisms of cannabinoid action on the entire gastrointestinal tract. Researchers are encouraged to adapt these protocols to their specific experimental needs while ensuring appropriate controls are in place.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AM6545 Dosage for Appetite Suppression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing AM6545 in preclinical appetite suppression studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it suppress appetite?

A1: this compound is a peripherally restricted, neutral antagonist of the cannabinoid type 1 (CB1) receptor.[1][2][3][4][5] Unlike first-generation CB1 receptor antagonists, its design limits its ability to cross the blood-brain barrier, thereby reducing the risk of central nervous system (CNS) side effects such as anxiety and depression.[3][6][7][8] Appetite suppression is achieved by blocking the actions of endocannabinoids at peripheral CB1 receptors, which are involved in the regulation of food intake and energy metabolism.[6][8]

Q2: What is the recommended starting dose of this compound for appetite suppression studies in rodents?

A2: Based on published studies, effective doses of this compound administered intraperitoneally (IP) in rodents range from 4.0 mg/kg to 20 mg/kg.[1][2][3] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions and animal model.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound is typically suspended in a vehicle solution for intraperitoneal (IP) injection. A common vehicle consists of a 1:1:8 ratio of dimethylsulfoxide (DMSO), Tween 80, and 0.9% saline.[2] It is crucial to ensure the compound is properly suspended before each administration to guarantee accurate dosing.

Q4: What are the expected outcomes of this compound treatment on food intake and body weight?

A4: this compound has been shown to dose-dependently reduce food intake and lead to a sustained reduction in body weight in rodents.[1][4][5] The effect on food intake can be more pronounced with highly palatable diets (high-fat or high-carbohydrate) compared to standard chow.[2][3]

Q5: Does this compound cause the same adverse effects as earlier CB1 receptor antagonists like rimonabant?

A5: this compound is designed to have limited brain penetration, which is believed to minimize the psychiatric side effects associated with first-generation CB1 antagonists like rimonabant.[3][6][8] Studies have shown that this compound does not produce conditioned gaping or taste avoidance in rats, suggesting a lower potential for malaise or nausea.[1][4][5]

Troubleshooting Guides

Issue 1: No significant reduction in food intake or body weight is observed.
Potential Cause Troubleshooting Step
Suboptimal Dosage The dose of this compound may be too low. Conduct a dose-response study with higher doses (e.g., 8.0, 16.0, 20 mg/kg, IP).[1][2][3]
Improper Drug Formulation Ensure this compound is fully suspended in the vehicle before each injection. Inconsistent suspension can lead to inaccurate dosing.
Diet Composition The anorectic effect of this compound may be more evident with palatable, energy-dense diets. Consider using a high-fat or high-carbohydrate diet in your study.[2][3]
Route of Administration Intraperitoneal (IP) injection is the most commonly reported effective route. If using a different route, its efficacy may need to be validated.
Animal Model Variability The response to this compound may vary between different rodent strains or species. Ensure the selected model is appropriate for metabolic studies.
Issue 2: Unexpected behavioral changes are observed in the animals.
Potential Cause Troubleshooting Step
Off-Target Effects Although designed to be peripherally restricted, a very high dose might lead to some central nervous system exposure. Consider reducing the dose.
Vehicle Effects The vehicle solution (e.g., DMSO) can have behavioral effects. Always include a vehicle-treated control group to differentiate between drug and vehicle effects.
Injection Stress The stress of handling and injection can alter animal behavior. Ensure proper handling techniques and allow for an acclimatization period.

Data Presentation

Table 1: Summary of Effective this compound Dosages in Rodent Appetite Suppression Studies

Dose (mg/kg, IP) Animal Model Key Findings Reference
4.0, 8.0, 16.0RatsSignificantly reduced food-reinforced operant responding and intake of high-fat and high-carbohydrate diets.[2][3]
16.0RatsMild suppression of lab chow intake.[2][3]
20.0MiceInhibited food intake in wild-type mice.[1]

Experimental Protocols

Protocol 1: Acute Food Intake Study
  • Animals: Male Sprague-Dawley rats, individually housed with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.

  • Habituation: Habituate the animals to intraperitoneal (IP) injections with the vehicle solution for 3 days prior to the experiment.

  • Fasting: Fast the animals for 18 hours overnight with free access to water.

  • Drug Administration: Administer this compound (e.g., 4.0, 8.0, 16.0 mg/kg) or vehicle via IP injection.

  • Food Presentation: 30 minutes after injection, provide a pre-weighed amount of a specific diet (e.g., high-fat diet).

  • Measurement: Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA) to compare food intake between treatment groups.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Appetite Suppression Study acclimatization Animal Acclimatization (1 week) habituation Habituation to IP Injections (3 days) acclimatization->habituation fasting Overnight Fasting (18 hours) habituation->fasting dosing This compound/Vehicle Administration (IP) fasting->dosing feeding Presentation of Diet dosing->feeding measurement Measure Food Intake (1, 2, 4, 24h) feeding->measurement analysis Data Analysis measurement->analysis

Caption: A typical experimental workflow for an acute appetite suppression study.

G cluster_pathway Peripheral CB1 Receptor Signaling in Appetite Regulation endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) cb1r Peripheral CB1 Receptor endocannabinoids->cb1r Activates gi Gi/o Protein cb1r->gi Activates This compound This compound (Antagonist) This compound->cb1r Blocks ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP appetite ↑ Appetite & Food Intake

Caption: Simplified signaling pathway of peripheral CB1 receptor in appetite.

G cluster_troubleshooting Troubleshooting: Lack of Efficacy start No significant effect on food intake observed check_dose Is the dose optimal? start->check_dose increase_dose Increase dose and perform dose-response study check_dose->increase_dose No check_formulation Is the formulation correct? check_dose->check_formulation Yes re_evaluate Re-evaluate experimental design increase_dose->re_evaluate remake_formulation Remake formulation, ensure proper suspension check_formulation->remake_formulation No check_diet Is the diet appropriate? check_formulation->check_diet Yes remake_formulation->re_evaluate use_palatable_diet Use a high-fat or high-carbohydrate diet check_diet->use_palatable_diet No check_diet->re_evaluate Yes use_palatable_diet->re_evaluate

Caption: A decision tree for troubleshooting lack of efficacy in this compound studies.

References

AM6545 Technical Support Center: Troubleshooting Poor Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of AM6545 in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic molecule with poor solubility in aqueous buffers. It is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo and in vitro experiments, it is typically first dissolved in an organic solvent and then further diluted in a suitable vehicle or buffer.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media). What should I do?

A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible while maintaining this compound solubility. High concentrations of DMSO can be toxic to cells.

  • Use a surfactant or co-solvent: Incorporating a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 can help to maintain the solubility of this compound in aqueous solutions.[1]

  • Prepare fresh working solutions: It is highly recommended to prepare the final working solution fresh on the day of the experiment to minimize precipitation over time.[1]

  • Gentle warming and sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in redissolving the compound.[1] However, be cautious with temperature-sensitive components in your buffer.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Troubleshooting Guide

Issue: Precipitate formation in in vitro cell-based assays.
  • Problem: After adding the this compound DMSO stock solution to the cell culture medium, a precipitate is visible, which can lead to inaccurate results and cellular stress.

  • Solution Workflow:

    G start Precipitation observed in cell culture media step1 Decrease final DMSO concentration. Is precipitation still observed? start->step1 step2 Incorporate a surfactant (e.g., Tween-80 at 0.1-0.5%). Is precipitation still observed? step1->step2 Yes end Solution achieved step1->end No step3 Prepare a fresh working solution immediately before use. Is precipitation still observed? step2->step3 Yes step2->end No step4 Consider using a different vehicle formulation if possible for the experiment. step3->step4 Yes step3->end No

    Workflow for troubleshooting precipitation in cell-based assays.

Issue: Cloudiness or separation in vehicle for in vivo studies.
  • Problem: The prepared vehicle containing this compound appears cloudy or separates into different phases, indicating poor solubility and hindering accurate dosing.

  • Solution: Follow the detailed experimental protocols for preparing in vivo formulations. Ensure the solvents are added sequentially and mixed thoroughly at each step.[1] Gentle heating and sonication can be used to aid dissolution.[1]

Quantitative Data Summary

ParameterSolvent/VehicleSolubility/ConcentrationSource
In Vitro Solubility DMSO≥ 100 mg/mL (179.71 mM)[1]
DMSO11.13 mg/mL (20 mM)
In Vivo Formulations 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.49 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.49 mM)[1]
1:1:8 ratio of DMSO:Tween 80:SalineUsed for IP injections at 2.0-16.0 mg/kg[2]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO (newly opened to avoid hygroscopic effects which can reduce solubility[1]).

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex or sonicate until the powder is completely dissolved.

  • Storage: Aliquot and store at -20°C or -80°C.[1]

Preparation of Vehicle for In Vivo Intraperitoneal (IP) Injection

This protocol is based on a commonly used formulation for lipophilic compounds.[1]

  • Materials: this compound DMSO stock solution, PEG300, Tween-80, sterile saline.

  • Procedure (to prepare 1 mL of vehicle with a final this compound concentration of 2.5 mg/mL):

    • Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Note: Always prepare this working solution fresh on the day of the experiment.[1]

This compound Signaling Pathway

This compound is a peripherally restricted antagonist of the Cannabinoid Receptor 1 (CB1).[1][3] By blocking the CB1 receptor, this compound inhibits downstream signaling pathways that are typically activated by endocannabinoids. This can lead to various physiological effects, including reduced food intake and improved metabolic parameters.[1][4] Studies have shown that this compound treatment can lead to the activation of Akt-mTOR and ERK signaling pathways.[1][5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Activates Akt_mTOR Akt-mTOR Pathway CB1R->Akt_mTOR Influences ERK ERK Pathway CB1R->ERK Influences Endocannabinoids Endocannabinoids Endocannabinoids->CB1R Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Metabolic_Effects Modulation of Metabolic Effects PKA->Metabolic_Effects Akt_mTOR->Metabolic_Effects ERK->Metabolic_Effects

Simplified signaling pathway of this compound action.

References

Potential off-target effects of AM6545 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AM6545. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in cellular assays by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data regarding its activity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peripherally restricted, neutral antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] Its primary mechanism is to block the binding of agonists to the CB1 receptor without modulating the receptor's basal activity. This is in contrast to inverse agonists, which reduce the constitutive activity of the receptor.[1][3] this compound has been designed to have limited penetration of the blood-brain barrier, making it a tool to study the effects of peripheral CB1 receptor blockade.[1][2]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the CB1 receptor over the CB2 receptor. Studies have shown that it binds to CB1 receptors with a high affinity, while its affinity for CB2 receptors is significantly lower.[1][4][5][6] Specifically, this compound has been reported to have a 300-fold selectivity for CB1 over CB2 receptors.[1][3]

Q3: Has this compound been profiled against a broader panel of off-target proteins?

While detailed screening results against a comprehensive panel of receptors, kinases, and enzymes are not extensively published in the public domain, the primary characterization of this compound has focused on its high selectivity for the CB1 receptor over the CB2 receptor.[1][4][5][6] One study has reported a potential off-target effect where this compound potentiated stress-induced hypothalamic-pituitary-adrenal (HPA) axis activation through a mechanism independent of the CB1 receptor.[7] This suggests the possibility of interactions with other cellular targets. Researchers should consider performing broader off-target profiling for their specific cellular model if unexpected effects are observed.

Q4: What are the initial signs of potential off-target effects in my cellular assay?

Potential off-target effects of this compound might manifest in several ways:

  • Unexpected Phenotypes: Observing cellular responses that are not typically associated with CB1 receptor antagonism.

  • Discrepancy with Control Compounds: Results that differ significantly from those obtained with other known CB1 receptor antagonists.

  • Effects in CB1-Negative Cells: If you observe a cellular response to this compound in a cell line that does not express the CB1 receptor.

  • Inconsistent Dose-Response: A lack of a clear dose-response relationship, or a response that occurs at concentrations much higher than the Ki for the CB1 receptor.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular response with this compound treatment.
Potential Cause Troubleshooting Step
Off-Target Effect 1. Confirm CB1 Receptor Expression: Verify the presence of CB1 receptors in your cell line using techniques like Western blot, qPCR, or flow cytometry. 2. Use a Control Antagonist: Compare the effects of this compound with a structurally different CB1 antagonist. 3. Perform a Rescue Experiment: If possible, co-administer a CB1 agonist to see if it can reverse the effects of this compound. 4. Consider Off-Target Screening: If the issue persists, consider profiling this compound against a panel of common off-target candidates (e.g., a GPCR or kinase panel).
Compound Instability or Degradation 1. Check Compound Quality: Ensure the purity and integrity of your this compound stock. 2. Proper Storage: Store this compound as recommended by the supplier, protected from light and moisture. 3. Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment.
Cell Culture Conditions 1. Consistent Passaging: Maintain a consistent cell passage number, as receptor expression can change over time. 2. Serum Effects: Be aware that components in serum can sometimes interact with test compounds. Consider serum-free conditions if appropriate for your assay.
Issue 2: Higher than expected effective concentration of this compound.
Potential Cause Troubleshooting Step
Low Receptor Expression 1. Quantify Receptor Levels: Determine the level of CB1 receptor expression in your cells. Low expression may necessitate higher concentrations of the antagonist. 2. Use an Overexpression System: If feasible, use a cell line that overexpresses the CB1 receptor to increase sensitivity.
Assay Sensitivity 1. Optimize Assay Conditions: Adjust parameters such as incubation time, cell density, and agonist concentration (in antagonist mode) to enhance the assay window.
Compound Binding to Plasticware or Serum Proteins 1. Use Low-Binding Plates: Employ low-protein-binding microplates for your assays. 2. Reduce Serum Concentration: If possible, lower the serum concentration in your assay medium.

Quantitative Data Summary

Parameter Value Receptor Reference
Ki (Binding Affinity) 1.7 nMHuman CB1[4][6]
Ki (Binding Affinity) 3.3 nMCB1[5]
Ki (Binding Affinity) 523 nMHuman CB2[4][6]
Selectivity >100-foldCB1 over CB2[5]
Selectivity 300-foldCB1 over CB2[1][3]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8] Upon activation by an agonist, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunit can modulate ion channels, such as inhibiting calcium channels and activating potassium channels. This compound, as a neutral antagonist, blocks the binding of agonists, thereby preventing these downstream signaling events.

CB1_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Off_Target_Workflow Start Start: Unexpected Phenotype Observed Confirm_CB1 Confirm CB1 Expression in Cellular Model Start->Confirm_CB1 CB1_Negative Test in CB1-Negative Cell Line Confirm_CB1->CB1_Negative Phenotype_Persists Phenotype Persists? CB1_Negative->Phenotype_Persists Orthogonal_Compound Use Structurally Different CB1 Antagonist Phenotype_Abolished Phenotype Abolished/ Different? Orthogonal_Compound->Phenotype_Abolished Dose_Response Perform Detailed Dose-Response Curve High_EC50 EC50 >> Ki? Dose_Response->High_EC50 Phenotype_Persists->Orthogonal_Compound No Off_Target_Screening Consider Off-Target Screening Panels (e.g., GPCR, Kinase) Phenotype_Persists->Off_Target_Screening Yes Phenotype_Abolished->Dose_Response No On_Target Likely On-Target Effect Phenotype_Abolished->On_Target Yes High_EC50->Off_Target_Screening Yes High_EC50->On_Target No

References

Technical Support Center: Interpreting Unexpected Results in AM6545 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in animal studies involving the peripherally selective CB1 receptor antagonist, AM6545.

Frequently Asked Questions (FAQs)

Q1: Why is this compound reducing food intake in CB1 receptor knockout mice?

A1: This is a documented off-target effect. While this compound is a potent CB1 receptor antagonist, it also has a lower affinity for the CB2 receptor.[1][2] Studies have shown that the anorectic effect of this compound is absent in mice lacking both CB1 and CB2 receptors, but persists in mice lacking only the CB1 receptor.[1][2][3] This strongly suggests that at certain concentrations, this compound's effect on food intake may be mediated by the CB2 receptor.[1]

Q2: We observed an increase in stress hormones (e.g., corticosterone) in our animals treated with this compound. Is this expected?

A2: Yes, this is an unexpected but reported phenomenon. This compound has been shown to potentiate stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased levels of ACTH and corticosterone (B1669441).[4] Interestingly, this effect appears to be independent of the CB1 receptor, suggesting another off-target mechanism of action in the regulation of the stress response.[4]

Q3: this compound did not consistently reduce food intake in our monosodium glutamate (B1630785) (MSG)-induced obese mouse model, yet we still observed weight loss. Why might this be?

A3: This paradoxical finding has been observed in studies with MSG-induced obese mice, a model of hypometabolic and hypothalamic obesity.[5][6] While the precise mechanism is still under investigation, it is hypothesized that this compound's effects on body weight in this model may be partially independent of food intake. The compound has been shown to improve overall metabolic profiles, including reducing dyslipidemia and improving insulin (B600854) resistance, which could contribute to weight loss through mechanisms other than appetite suppression.[5][6]

Q4: Are there any known cardiovascular side effects of this compound in animal models?

A4: While generally considered to have a safer profile than first-generation CB1 antagonists, some unexpected cardiovascular effects have been noted. In one study, pretreatment with this compound reversed the depressant cardiovascular effects (on blood pressure and heart rate) of a cannabinoid agonist, CP55,940, into stimulatory ones.[7] This suggests a complex interaction with the cardiovascular system that warrants careful monitoring in preclinical studies.

Q5: We observed unusual behavior in our rats at higher doses of this compound (e.g., lethargy, unusual postures). Is this a known issue?

A5: There is anecdotal evidence from at least one study suggesting that high doses of this compound may lead to unusual behaviors in rats, such as reduced activity and a tendency to lie on their backs.[8] While not a consistently reported side effect, it is a possibility that should be considered, and appropriate dose-response studies are recommended.

Troubleshooting Guides

Issue 1: Unexpected Anorectic Effect in the Absence of CB1 Receptors

Symptoms:

  • Reduction in food intake in CB1 knockout animals.

  • Inconsistent or absent anorectic effect when expecting a CB1-mediated response.

Troubleshooting Steps:

  • Confirm Genotype: Ensure the genetic background and knockout status of the animals are correctly verified.

  • Consider CB2 Receptor Involvement: As research indicates a role for the CB2 receptor in the anorectic effects of this compound, consider the following:

    • Experiment with CB1/CB2 Double Knockout Mice: If available, this is the most definitive way to confirm if the observed effect is mediated by either cannabinoid receptor.[1][2][3]

    • Use a Selective CB2 Antagonist: Co-administration of a selective CB2 antagonist with this compound in CB1 knockout mice could block the anorectic effect, confirming CB2 involvement.

  • Evaluate Dose: The affinity of this compound for CB2 is lower than for CB1. The off-target effect may be more pronounced at higher doses. Conduct a thorough dose-response study to identify a dose that is selective for CB1 in your model.

  • Assess Off-Target Profile: A broad off-target screening panel has shown this compound to be highly selective.[1] However, if unexpected effects persist, consider further off-target profiling.

Issue 2: Potentiation of Stress-Related Hormones

Symptoms:

  • Elevated plasma corticosterone or ACTH levels following this compound administration, particularly in conjunction with a stressor.

Troubleshooting Steps:

  • Control for Stressors: Animal handling, injection procedures, and housing conditions can all be sources of stress. Implement protocols to minimize stress and include appropriate vehicle-control groups that undergo identical procedures.

  • Measure Baseline Hormones: Establish baseline corticosterone and ACTH levels in your animal model before drug administration to accurately quantify the effect of this compound.

  • Investigate Non-CB1R Mechanisms: Since this effect is reported to be CB1R-independent, consider investigating other potential pathways.[4] This could involve:

    • Measuring other stress-related markers.

    • Exploring potential interactions with adrenal gland function directly.

  • Consider the Experimental Context: The HPA axis potentiation may be more relevant in studies where stress is an intrinsic part of the experimental design (e.g., models of anxiety or depression).

Quantitative Data Summary

Table 1: this compound Receptor Binding Affinities (Ki)

ReceptorSpeciesKi (nM)Reference
CB1Rat1.7[1][2]
CB2Mouse523[1][2]
CB2Human--

Table 2: Effects of this compound on Food Intake in Rodents

SpeciesModelDose (mg/kg)RouteTime Point% Reduction in Food Intake (approx.)Reference
RatNormal10i.p.3 hoursSignificant[1]
MouseWild-type20i.p.17 hours~54%[1]
MouseCB1 Knockout20i.p.17 hours~47%[1]
MouseCB1/CB2 Double Knockout5i.p.17 hoursNo significant effect[1]
RatNormal4, 8, 16i.p.-Dose-dependent suppression[9][10]
MouseDiet-Induced Obesity10i.p.ChronicNo significant effect on intake[11]
MouseMSG-Induced Obesity10i.p.3 weeksNo consistent effect[5][6]

Table 3: Metabolic Effects of Chronic this compound Treatment in Diet-Induced Obese Mice

ParameterTreatment GroupChange vs. VehicleReference
Body WeightThis compound (10 mg/kg/day)Decreased[12]
AdiposityThis compound (10 mg/kg/day)Decreased[12]
Plasma ALTThis compound (10 mg/kg/day)Decreased[12]
Hepatic TriglyceridesThis compound (10 mg/kg/day)Decreased[12]
Plasma AdiponectinThis compound (10 mg/kg/day)Increased[12]

Experimental Protocols

Protocol 1: Assessment of Food Intake in Mice

Objective: To measure the effect of this compound on food intake over a defined period.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% Tween 80 and 5% DMSO in sterile saline)[5]

  • Standard laboratory chow

  • Metabolic cages or standard housing with pre-weighed food

  • Male C57BL/6 mice (or relevant knockout strains)

Procedure:

  • Acclimation: Acclimate mice to individual housing and the specific diet for at least 3 days prior to the experiment.

  • Fasting: Fast mice for a standardized period (e.g., 4-6 hours) before the dark cycle to ensure motivation to eat.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose.

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of food.

  • Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Account for any spillage.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with time as a repeated measure) to compare the effects of this compound and vehicle.[1]

Protocol 2: Conditioned Taste Aversion (CTA) Assay

Objective: To assess whether this compound induces malaise or nausea.

Materials:

  • This compound

  • Vehicle solution

  • Novel palatable solution (e.g., 0.1% saccharin (B28170) solution)

  • Water

  • Drinking bottles

Procedure:

  • Water Deprivation: Water-deprive rats for 24 hours.

  • Conditioning Day:

    • Present the novel saccharin solution for a limited period (e.g., 30 minutes).

    • Immediately after the drinking session, administer this compound or a positive control (e.g., lithium chloride) or vehicle via i.p. injection.

  • Test Day (48 hours later):

    • Water-deprive rats for 24 hours.

    • Present a two-bottle choice of the saccharin solution and water for a set period.

  • Measurement: Measure the volume of saccharin solution and water consumed by each rat.

  • Data Analysis: Calculate a preference ratio (volume of saccharin consumed / total volume consumed). A significant decrease in the preference ratio for the this compound group compared to the vehicle group would indicate conditioned taste aversion. Studies have shown this compound does not typically induce CTA.[1][3]

Visualizations

G cluster_unexpected_results Troubleshooting Logic for Unexpected this compound Effects cluster_anorexia cluster_hpa cluster_weight Start Unexpected Result Observed Anorexia_in_CB1_KO Anorexia in CB1 KO mice? Start->Anorexia_in_CB1_KO HPA_Activation Increased Stress Hormones? Start->HPA_Activation No_Anorexia_Weight_Loss Weight Loss w/o Anorexia? Start->No_Anorexia_Weight_Loss Anorexia_in_CB1_KO->HPA_Activation No CB2_Involvement Consider CB2 Receptor Involvement Anorexia_in_CB1_KO->CB2_Involvement Yes HPA_Activation->No_Anorexia_Weight_Loss No Non_CB1_Mechanism Investigate Non-CB1R Mechanisms HPA_Activation->Non_CB1_Mechanism Yes Metabolic_Effects Assess Metabolic Parameters No_Anorexia_Weight_Loss->Metabolic_Effects Yes End End No_Anorexia_Weight_Loss->End No Dose_Response Conduct Dose-Response Study CB2_Involvement->Dose_Response Double_KO Test in CB1/CB2 Double KO Mice Dose_Response->Double_KO Control_Stressors Minimize Experimental Stressors Non_CB1_Mechanism->Control_Stressors Model_Specificity Consider Model-Specific Effects (e.g., MSG) Metabolic_Effects->Model_Specificity

Caption: Troubleshooting workflow for unexpected results in this compound studies.

G cluster_receptors Receptor Interactions cluster_effects Observed Effects This compound This compound CB1 CB1 Receptor This compound->CB1 High Affinity Antagonist CB2 CB2 Receptor This compound->CB2 Low Affinity Interaction Unknown Unknown Receptor (HPA Axis) This compound->Unknown Anorexia ↓ Food Intake CB1->Anorexia Primary Mechanism Metabolic ↑ Metabolic Rate ↓ Dyslipidemia CB1->Metabolic CB2->Anorexia Off-Target Mechanism (in CB1 KO) HPA_Effect ↑ Stress Hormones Unknown->HPA_Effect Non-CB1R Mechanism

Caption: Signaling pathways and off-target effects of this compound.

References

Technical Support Center: Enhancing AM6545 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the peripherally restricted CB1 receptor antagonist, AM6545, in in vivo studies. The focus is on overcoming challenges related to its bioavailability to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo research?

A1: this compound is a potent and selective neutral antagonist of the cannabinoid CB1 receptor.[1][2] It is characterized by its limited ability to cross the blood-brain barrier, making it "peripherally restricted."[1][2] This property is highly valuable for in vivo research as it allows for the investigation of the peripheral endocannabinoid system's role in various physiological processes, such as metabolism and inflammation, without the confounding central nervous system effects (e.g., anxiety, depression) associated with brain-penetrant CB1 antagonists.[3] this compound has been shown to reduce food intake and body weight in rodent models.[1][4]

Q2: I am seeing variable or no effects of this compound in my oral administration studies. What could be the reason?

A2: A primary challenge with this compound is its limited oral bioavailability.[5] If you are administering this compound orally and observing inconsistent results, it is likely due to poor absorption from the gastrointestinal tract. For many preclinical studies, intraperitoneal (i.p.) injection is the preferred route of administration to ensure systemic exposure.[1][2][4] If oral administration is essential for your experimental design, a formulation strategy to enhance its solubility and absorption is necessary.

Q3: What is the recommended vehicle for intraperitoneal (i.p.) administration of this compound?

A3: A commonly used and effective vehicle for i.p. administration of this compound in rodents is a suspension in a mixture of dimethylsulfoxide (DMSO), Tween 80, and 0.9% saline.[2] A typical ratio for this vehicle is 1:1:8 (DMSO:Tween 80:saline) or 4% DMSO and 1% Tween 80 in physiological saline.[1] It is crucial to ensure the compound is fully suspended before each administration.

Q4: Are there strategies to improve the oral bioavailability of this compound?

A4: Yes, while specific data on optimized oral formulations for this compound are limited, general strategies for improving the bioavailability of poorly water-soluble compounds, particularly other cannabinoids, can be applied. Lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), are a promising approach. These formulations consist of an oil, a surfactant, and a co-surfactant that can encapsulate the lipophilic drug and form a nanoemulsion in the aqueous environment of the gut, thereby enhancing its absorption.

Q5: How does this compound's peripheral restriction compare to other CB1 antagonists?

A5: this compound exhibits significantly lower brain penetration compared to centrally active CB1 antagonists. Studies have shown that the brain-to-plasma concentration ratio of this compound is substantially lower than that of brain-penetrant antagonists like AM4113.[1] For instance, at 1 hour post-i.p. administration in rats, the brain:plasma ratio for this compound was 0.18 ± 0.11, while for AM4113 it was 1.30 ± 0.18.[1] This confirms its peripherally restricted nature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lack of efficacy with oral this compound Poor oral bioavailability due to low aqueous solubility and/or first-pass metabolism.1. Switch to Intraperitoneal (i.p.) Administration: Use a validated vehicle such as DMSO:Tween 80:saline to ensure systemic exposure. 2. Formulation Enhancement: If oral administration is necessary, consider developing a lipid-based formulation (e.g., SNEDDS) to improve solubility and absorption.
Precipitation of this compound in the vehicle during i.p. injection preparation Incomplete dissolution or suspension of the compound.1. Ensure Proper Vehicle Composition: Use the recommended ratio of DMSO, Tween 80, and saline. 2. Sonication: Use a sonicator to aid in the dispersion and suspension of this compound in the vehicle. 3. Vortexing: Vortex the suspension thoroughly before each injection to ensure homogeneity.
Unexpected behavioral changes in animals after this compound administration Potential for some central nervous system exposure, although limited. Vehicle effects.1. Confirm Peripheral Restriction: Review the brain-to-plasma ratio data. While low, some minimal brain penetration can occur. 2. Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the administration vehicle itself.
Difficulty in achieving desired plasma concentrations of this compound Suboptimal absorption from the administration site or rapid metabolism.1. Pharmacokinetic Pilot Study: Conduct a pilot study to determine the time to maximum plasma concentration (Tmax) and the half-life (t1/2) of this compound with your chosen administration route and vehicle. 2. Dose Adjustment: Based on the pilot pharmacokinetic data, adjust the dose to achieve the target plasma exposure.

Data Presentation: Pharmacokinetic Parameters of Peripherally Restricted CB1 Antagonists

The following table summarizes key pharmacokinetic parameters for this compound and other relevant peripherally restricted CB1 antagonists to provide a comparative overview.

Compound Administration Route Dose Animal Model Tmax Cmax Brain:Plasma Ratio
This compound Intraperitoneal (i.p.)10 mg/kgRat~3 hours267.9 ± 91.9 ng/mL (plasma)0.23 ± 0.06 (at 3h)[1]
This compound Intraperitoneal (i.p.)5 mg/kgMouse~1 hour197.0 ± 0.1 ng/mL (plasma)0.13 ± 0.08 (at 1h)[1]
TXX-522 OralNot SpecifiedRatNot Specified23323.0 ± 267.8 ng/mL (plasma)0.02[6]
JM-00266 Intraperitoneal (i.p.)10 mg/kgMouse30 minutes378 ± 27 ng/mL (plasma)0.3 - 0.5[7]
JM-00266 Oral10 mg/kgMouse1 hour203 ± 18 ng/mL (plasma)0.3 - 0.5[7]

Note: This table is for comparative purposes. Direct comparison of Cmax values should be done with caution due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube in a 1:1 ratio with the intended final volume of Tween 80. For example, for a final vehicle composition of 1:1:8 (DMSO:Tween 80:Saline), if you plan to use 10 µL of Tween 80, add 10 µL of DMSO.

  • Vortex the mixture thoroughly until the this compound is fully dissolved in the DMSO. Gentle warming may be applied if necessary.

  • Add Tween 80 to the mixture in a 1:1 ratio with the DMSO.

  • Vortex the solution again to ensure complete mixing.

  • Add sterile 0.9% saline to the mixture to achieve the final desired concentration and vehicle ratio (e.g., for a 1:1:8 ratio, add 80 µL of saline for every 10 µL of DMSO and 10 µL of Tween 80).

  • Vortex the final suspension vigorously before each injection to ensure a homogenous mixture. Sonication can also be used to improve the suspension.

  • The final vehicle composition should be biocompatible and suitable for the animal model. A common final vehicle is 4% DMSO and 1% Tween 80 in physiological saline.[1]

Protocol 2: In Vivo Bioavailability Assessment of this compound

Objective: To determine the pharmacokinetic profile of this compound after a specific route of administration (e.g., oral or i.p.).

Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group (for absolute bioavailability): Administer a known dose of this compound intravenously via the tail vein. The vehicle for IV administration should be optimized for solubility and safety (e.g., a solution containing a solubilizing agent like cyclodextrin).

    • Oral (PO) or Intraperitoneal (i.p.) Group: Administer the prepared this compound formulation at the target dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Absolute bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

Signaling Pathway of this compound

AM6545_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Endocannabinoids Endocannabinoids CB1R CB1 Receptor Endocannabinoids->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream This compound This compound This compound->CB1R Blocks Bioavailability_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_results Data Analysis A This compound Formulation (e.g., i.p. vehicle, oral formulation) C Drug Administration (i.p., Oral, or i.v.) A->C B Animal Acclimation & Fasting B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G H Determine Bioavailability (Cmax, Tmax, AUC, t1/2) G->H Troubleshooting_Bioavailability Start Inconsistent/No Effect with Oral this compound Check1 Is oral administration mandatory? Start->Check1 Sol1 Switch to Intraperitoneal (i.p.) Administration Check1->Sol1 No Check2 Is the formulation optimized for solubility? Check1->Check2 Yes End Re-evaluate in vivo efficacy Sol1->End Sol2 Develop a Lipid-Based Formulation (e.g., SNEDDS) Check2->Sol2 No Check3 Confirm formulation stability and drug loading Check2->Check3 Yes Sol2->Check3 Check3->End

References

Troubleshooting AM6545 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AM6545. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability and handling issues that may arise during long-term experiments with this peripherally restricted CB1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as DMSO and DMF. For in vitro experiments, a high-concentration stock solution can be prepared in DMSO. For in vivo studies, a common vehicle formulation involves a mixture of DMSO, Tween 80 (or another surfactant like Emulphor), and saline.[1][2] It is crucial to ensure complete dissolution; gentle warming and sonication can be used to aid this process.[1] Always use a freshly opened or properly stored anhydrous solvent, as hygroscopic solvents can impact solubility.[1]

Q2: How should I store this compound, both as a solid and in solution, to ensure its stability?

A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For long-term experiments, it is advisable to prepare fresh working solutions from a frozen stock or to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: I'm observing precipitation of this compound in my cell culture medium during a long-term experiment. What could be the cause and how can I prevent it?

A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. This can be caused by several factors:

  • High Final Concentration: The final concentration of this compound in your culture medium may exceed its aqueous solubility.

  • Insufficient Surfactant: If using a vehicle, the concentration of the surfactant (e.g., Tween 80) may be too low to maintain solubility upon dilution.

  • Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.

To troubleshoot this, consider the following:

  • Lower the Final Concentration: Determine the optimal concentration range for your experiment where the compound remains soluble.

  • Optimize Vehicle Formulation: For in vivo work, you can try different ratios of co-solvents and surfactants. A common formulation is 1:1:8 of DMSO:Tween 80:saline.[2]

  • Pre-warm the Medium: Adding the this compound solution to pre-warmed medium can sometimes improve solubility.

  • Serial Dilutions: Prepare intermediate dilutions in a suitable solvent before the final dilution into the aqueous medium.

Q4: I suspect that this compound may be degrading in my experimental setup over several days. What are the potential signs of degradation and how can I assess it?

A4: Signs of degradation can include a decrease in the expected biological activity of the compound, a change in the color or clarity of the solution, or the appearance of new peaks in analytical tests like HPLC. To assess degradation:

  • Analytical Chemistry: Use High-Performance Liquid Chromatography (HPLC) to analyze a sample of your working solution over time. A decrease in the area of the parent peak and the appearance of new peaks would indicate degradation.

  • Activity Assay: Perform a functional assay (e.g., a CB1 receptor binding assay or a downstream signaling assay) with your aged solution and compare the results to a freshly prepared solution.

While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups can be susceptible to hydrolysis of the amide or cyano groups, or oxidation, especially with prolonged exposure to light, high temperatures, or non-optimal pH.

Troubleshooting Guides

Inconsistent Efficacy in Long-Term In Vivo Studies
Symptom Potential Cause Troubleshooting Steps
Diminished or variable effect of this compound over a multi-day or multi-week experiment.1. Compound Degradation in Vehicle: The prepared dosing solution may not be stable over the duration of the experiment.- Prepare fresh dosing solutions daily.- Store stock solutions at -80°C in single-use aliquots.- If the vehicle contains aqueous components, assess its stability over the intended use period.
2. Adsorption to Labware: The hydrophobic nature of this compound can lead to its adsorption onto plastic surfaces of storage containers or dosing syringes.- Use low-adhesion polypropylene (B1209903) or glass labware.- Pre-rinse syringes with the dosing solution before administration.
3. Changes in Animal Physiology: Long-term treatment or the experimental model itself may alter drug metabolism or clearance.- Include pharmacokinetic analysis at different time points of the study.- Monitor animal health and weight, as this can affect drug distribution.
Variability in In Vitro Assay Results
Symptom Potential Cause Troubleshooting Steps
High well-to-well or day-to-day variability in the biological response to this compound.1. Incomplete Solubilization: The compound may not be fully dissolved in the stock or working solutions.- Visually inspect solutions for any particulate matter.- Use sonication or gentle warming to ensure complete dissolution of the stock solution.- Prepare working solutions immediately before use.
2. Interaction with Assay Components: this compound may bind to plastics or interact with components of the assay medium.- Use non-treated, low-binding plates.- Evaluate the effect of serum concentration on compound activity.
3. Cell Health and Density: The physiological state of the cells can influence their response to the compound.- Ensure consistent cell seeding density and viability.- Regularly check for mycoplasma contamination.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on formulations used in published studies.[2][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tween 80 (or Emulphor), sterile

  • 0.9% Saline, sterile

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the powder completely. For a 1:1:8 formulation, this will be 10% of the final volume.

  • Add Tween 80 to the solution (10% of the final volume) and vortex thoroughly.

  • Slowly add the sterile saline (80% of the final volume) while vortexing to prevent precipitation.

  • The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted.

  • Administer the solution via the desired route (e.g., intraperitoneal injection).

Data Presentation

Solubility of this compound
Solvent Solubility Reference
DMSO≥ 100 mg/mL (179.71 mM)[1]
DMF10 mg/mL[3]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.49 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.49 mM)[1]
Recommended Storage Conditions for this compound Solutions
Storage Temperature Duration Reference
-20°C1 month[1]
-80°C6 months[1]

Visualizations

AM6545_Troubleshooting_Workflow cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Inconsistent Experimental Results precipitate Precipitation in Media? start->precipitate variability High Variability? start->variability efficacy Diminished Efficacy? start->efficacy solubility_check Check Final Concentration Optimize Vehicle precipitate->solubility_check Yes dissolution_check Ensure Complete Dissolution Use Low-Binding Plates variability->dissolution_check Yes resolution Consistent Results solubility_check->resolution Resolved dissolution_check->resolution Resolved stability_check Prepare Fresh Solutions Daily Aliquot Stocks efficacy->stability_check Yes adsorption_check Use Low-Adhesion Labware efficacy->adsorption_check stability_check->resolution Resolved adsorption_check->resolution Resolved

A troubleshooting workflow for common issues with this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor AC Adenylate Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoid->CB1 Activates This compound This compound This compound->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) PKA->Downstream

Simplified CB1 receptor signaling pathway and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment stock Prepare Stock Solution (e.g., 100 mM in DMSO) aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw working Prepare Fresh Working Solution (in vehicle or media) thaw->working administer Administer to System (In Vitro or In Vivo) working->administer analyze Analyze Results administer->analyze

References

Technical Support Center: Minimizing Variability in AM6545-Treated Animal Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AM6545 in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in your animal cohorts and ensure robust, reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?

A1: Based on published literature, two common vehicle formulations have been successfully used for intraperitoneal (i.p.) administration of this compound in rodents:

It is crucial to maintain consistency in the vehicle formulation across all treatment groups, including controls, to avoid introducing variability.

Q2: What is a typical effective dose range for this compound in rodents?

A2: The effective dose of this compound can vary depending on the animal model, the specific endpoint being measured, and the diet. However, most studies report significant effects within the range of 4.0 mg/kg to 16.0 mg/kg administered intraperitoneally.[1][3] Some studies have used doses as low as 2.0 mg/kg with observed effects, while others have gone up to 20 mg/kg.[3] It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q3: How does diet composition affect the outcome of this compound treatment?

A3: Diet composition can significantly influence the efficacy of this compound, particularly concerning its effects on food intake. Studies have shown that this compound produces a more pronounced suppression of high-fat and high-carbohydrate diet intake compared to standard laboratory chow.[1] In one study, only the highest dose of 16.0 mg/kg significantly reduced the intake of standard chow, whereas lower doses were effective in reducing the intake of palatable, high-energy diets.[1] This is a critical factor to consider when designing and interpreting studies on metabolic parameters.

Q4: Are there known sex differences in the response to this compound?

A4: Yes, sex can be a biological variable influencing the effects of this compound. For instance, studies on the hypothalamic-pituitary-adrenal (HPA) axis have shown that this compound can potentiate stress-induced corticosterone (B1669441) release, with potential sexually dimorphic effects on ACTH concentrations.[4] It is advisable to include both male and female animals in your study design or to conduct separate studies for each sex to account for this potential source of variability.

Q5: How can I minimize stress-related variability in my animal cohort?

A5: Stress can significantly impact metabolic and behavioral readouts. To minimize stress-related variability:

  • Acclimatize animals: Allow for a sufficient acclimatization period to the housing facility and handling procedures before starting the experiment.

  • Consistent handling: Ensure all animals are handled in a consistent and gentle manner.

  • Standardize procedures: Perform all experimental procedures, such as injections and measurements, at the same time of day to minimize circadian rhythm effects.

  • Control for environmental factors: Maintain a stable environment with controlled temperature, humidity, and light-dark cycles.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in food intake data 1. Inconsistent vehicle administration.2. Diet palatability and composition.3. Animal stress levels.4. Inaccurate measurement of food spillage.1. Ensure the vehicle is well-mixed and administered consistently to all animals, including controls.2. Use a well-defined and consistent diet. Be aware that the effect of this compound is more pronounced with high-fat/high-carbohydrate diets.[1]3. Implement proper animal handling techniques to minimize stress.4. Carefully account for and measure any spilled food.
Inconsistent effects on body weight 1. Inaccurate dosing.2. Variations in animal strain, age, or sex.3. Differences in housing conditions (e.g., temperature).4. Food intake-independent metabolic effects.1. Double-check dose calculations and ensure accurate administration.2. Use a homogenous group of animals in terms of strain, age, and sex. Report these details in your methodology.3. Maintain a consistent and controlled housing environment.[5]4. Be aware that this compound can have metabolic benefits independent of food intake reduction.[6]
Unexpected behavioral side effects 1. High dose of this compound.2. Central nervous system (CNS) penetration (though designed to be peripherally restricted).1. Conduct a dose-response study to identify the lowest effective dose with minimal side effects.2. While this compound has low brain penetrability, consider this possibility if observing significant CNS-mediated behaviors.[1]
Lack of expected effect 1. Improper drug formulation or storage.2. Incorrect route of administration.3. Insufficient dose.4. Animal model is not sensitive to CB1 antagonism.1. Prepare fresh solutions of this compound and store them appropriately.2. Confirm the intended route of administration (most studies use i.p.).3. Consider increasing the dose based on pilot studies.4. Ensure the chosen animal model has an active endocannabinoid system relevant to the disease being studied.

Data Presentation: Summary of this compound Effects in Rodents

Parameter Animal Model Dose (i.p.) Vehicle Key Findings Reference
Food-Reinforced Lever Pressing Rats4.0, 8.0, 16.0 mg/kg1:1:8 DMSO:Tween 80:SalineDose-dependent reduction in lever pressing.[1]
Food Intake Rats4.0, 8.0, 16.0 mg/kg1:1:8 DMSO:Tween 80:SalineSignificant suppression of high-fat and high-carbohydrate diet intake. Milder effect on standard chow.[1]
Body Weight DIO Mice10 mg/kg/dayNot specifiedSignificantly reduced body weight and adiposity.[7]
Glucose Tolerance ob/ob Mice10 mg/kg/dayNot specifiedImproved glucose tolerance and insulin (B600854) resistance.[7]
HPA Axis Activation ICR Mice5, 10 mg/kg1:1:8 DMSO:Emulphor:SalinePotentiated restraint-induced increases in corticosterone.[4]
Insulin Resistance Rats (Metabolic Syndrome)10 mg/kg/day0.5% CMCCorrected increased serum insulin levels.[2]

Experimental Protocols

Preparation and Administration of this compound

Vehicle 1: DMSO/Tween 80/Saline Formulation [1]

  • Prepare a stock solution of this compound in 100% DMSO.

  • On the day of injection, dilute the stock solution with Tween 80 and 0.9% saline to achieve the final desired concentration in a 1:1:8 ratio of DMSO:Tween 80:Saline.

  • Vortex the solution thoroughly to ensure it is a homogenous suspension.

  • Administer the solution intraperitoneally (i.p.) at a volume of 1.0 ml/kg body weight.

  • The vehicle control group should receive the same 1:1:8 DMSO:Tween 80:Saline mixture without the drug.

Vehicle 2: Carboxymethyl Cellulose (CMC) Formulation [2]

  • Prepare a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water.

  • Suspend the appropriate amount of this compound in the 0.5% CMC solution to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each injection.

  • Administer the suspension intraperitoneally (i.p.).

  • The vehicle control group should receive the 0.5% CMC solution without the drug.

Food Intake Measurement
  • House animals individually to allow for accurate measurement of food consumption.

  • Provide a pre-weighed amount of the specified diet.

  • At designated time points (e.g., 1, 3, 5, and 24 hours post-injection), weigh the remaining food and any spillage.

  • Calculate the total food intake by subtracting the final weight from the initial weight.

  • Ensure all groups, including vehicle controls, are measured under the same conditions.

Mandatory Visualizations

Signaling Pathways

AM6545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor PI3K PI3K CB1R->PI3K Inhibition of Downstream Signaling HPA_Axis HPA Axis Modulation CB1R->HPA_Axis Peripheral Modulation This compound This compound This compound->CB1R Antagonism AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation

Caption: this compound antagonizes the peripheral CB1 receptor, influencing downstream signaling pathways.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (Body Weight, Food Intake) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound or Vehicle Administration (i.p.) randomization->treatment measurements Data Collection (Food Intake, Body Weight, Metabolic Parameters) treatment->measurements analysis Statistical Analysis measurements->analysis end End analysis->end

Caption: A typical experimental workflow for an in vivo study with this compound.

Logical Relationship: Factors Contributing to Variability

Variability_Factors cluster_animal Animal-Related Factors cluster_diet Diet-Related Factors cluster_drug Drug-Related Factors cluster_procedural Procedural Factors Variability {High Experimental Variability} Factors Animal-Related Diet-Related Drug-Related Procedural Sex Sex Factors:f0->Sex Strain Strain Factors:f0->Strain Age Age Factors:f0->Age Composition Composition (High-Fat vs. Chow) Factors:f1->Composition Palatability Palatability Factors:f1->Palatability Dose Dose Factors:f2->Dose Vehicle Vehicle Formulation Factors:f2->Vehicle Handling Animal Handling (Stress) Factors:f3->Handling Timing Time of Day Factors:f3->Timing

Caption: Key factors that can contribute to variability in this compound animal studies.

References

Technical Support Center: Synthesis of AM6545 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of AM6545 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: The synthesis of this compound, a peripherally restricted cannabinoid receptor 1 (CB1) antagonist, and its analogs generally follows a multi-step sequence. The core of the molecule is a substituted pyrazole (B372694) ring. The key steps typically involve:

  • Formation of a 1,3-dicarbonyl intermediate.

  • Cyclization with a substituted hydrazine to form the pyrazole core.

  • Functionalization of the pyrazole ring , which may include the introduction of various substituents.

  • Sonogashira coupling to introduce the cyanobutynyl side chain at the C5 position of the pyrazole.

  • Amide coupling of the pyrazole-3-carboxylic acid with the desired amine, in the case of this compound, N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)amine.

Q2: What are the most common challenges encountered during the synthesis of the pyrazole core?

A2: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the potential formation of regioisomers. This occurs during the cyclization of the 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different positional isomers that may be difficult to separate due to their similar physical properties. Careful control of reaction conditions and purification methods are crucial to isolate the desired isomer.

Q3: What purification techniques are most effective for this compound intermediates and final products?

A3: The most prevalent purification techniques for pyrazole derivatives like this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating complex mixtures and isolating the desired product from reaction byproducts and unreacted starting materials. Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent system is identified.

Q4: How can I monitor the progress and purity of my reactions?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions and for assessing the purity of fractions from column chromatography. For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of the purified compounds and identifying any remaining impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound derivatives.

Problem 1: Low yield in the pyrazole cyclization step.
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the reaction temperature or time. Ensure the reagents are pure and dry.
Side reactions.The formation of regioisomers is a common side reaction. Try optimizing the reaction solvent and temperature to favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate the isomers.
Decomposition of starting materials or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. Avoid excessively high temperatures.
Problem 2: Difficulty in the Sonogashira coupling reaction.
Possible Cause Suggested Solution
Inactive catalyst.Use fresh palladium and copper catalysts. Ensure that the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation.
Poor solubility of reactants.Choose a solvent system in which all reactants are soluble. A mixture of solvents, such as DMF and triethylamine, can be effective.
Homocoupling of the alkyne.This is a common side reaction. Use a slight excess of the aryl halide. Running the reaction at a lower temperature may also reduce homocoupling.
Problem 3: Low yield or failed amide coupling.

| Possible Cause | Suggested Solution | | Ineffective coupling agent. | For sterically hindered or less reactive substrates, a more powerful coupling agent like HATU may be required instead of standard carbodiimide (B86325) reagents like EDC. | | Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze the activated carboxylic acid intermediate. | | Basic amine interfering with the reaction. | Use a non-nucleophilic base, such as DIPEA or triethylamine, to neutralize any acids formed during the reaction without interfering with the coupling process. |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of an this compound analog. These are generalized procedures and may require optimization for specific derivatives.

Synthesis of Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate (Intermediate 1)

This protocol is adapted from the synthesis of similar 1,5-diarylpyrazole-3-carboxylates.

  • Step 1: Synthesis of the Hydrazone. To a solution of ethyl 4-(4-iodophenyl)-2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol), add 2,4-dichlorophenylhydrazine hydrochloride. Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting materials.

  • Step 2: Cyclization. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the reaction mixture and heat to reflux. Monitor the reaction by TLC.

  • Step 3: Work-up and Purification. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired pyrazole ester.

Hydrolysis of the Ester to the Carboxylic Acid (Intermediate 2)
  • Dissolve the pyrazole ester (Intermediate 1) in a mixture of ethanol (B145695) and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the pyrazole-3-carboxylic acid.

Sonogashira Coupling to introduce the Cyanobutynyl Side Chain (Intermediate 3)
  • To a solution of the iodophenyl pyrazole (Intermediate 2) in a mixture of DMF and triethylamine, add 5-cyano-1-pentyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Amide Coupling to Yield the Final Product
  • To a solution of the pyrazole carboxylic acid (Intermediate 3) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Add the N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)amine.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final compound by column chromatography or recrystallization.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) General Yield Range (%) Typical Purification Method
Intermediate 1Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate529.1260-80Column Chromatography
Intermediate 21-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid501.0985-95Precipitation/Filtration
Intermediate 35-(4-(5-cyanopent-1-yn-1-yl)phenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid466.3350-70Column Chromatography
This compound5-(4-(4-cyanobut-1-ynyl)phenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1,1-dioxothiomorpholino)-1H-pyrazole-3-carboxamide597.5040-60Column Chromatography/Recrystallization

Visualizations

experimental_workflow diketoester Ethyl 4-(4-iodophenyl)-2-methyl-3-oxobutanoate intermediate1 Intermediate 1 (Pyrazole Ester) diketoester->intermediate1 Cyclization hydrazine 2,4-dichlorophenylhydrazine hydrazine->intermediate1 intermediate2 Intermediate 2 (Carboxylic Acid) intermediate1->intermediate2 Hydrolysis intermediate3 Intermediate 3 (Sonogashira Product) intermediate2->intermediate3 Sonogashira Coupling alkyne 5-Cyano-1-pentyne alkyne->intermediate3 This compound This compound Derivative intermediate3->this compound Amide Coupling amine N-(1,1-dioxidotetrahydro-2H- thiopyran-4-yl)amine amine->this compound

Caption: Synthetic workflow for an this compound derivative.

troubleshooting_logic start Low Yield in Reaction Step check_completion Is the reaction complete (TLC)? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_conditions Review reaction conditions check_side_products->check_conditions No optimize_purification Optimize purification method check_side_products->optimize_purification Yes change_reagents Use fresh/different reagents check_conditions->change_reagents adjust_conditions Adjust solvent/temperature check_conditions->adjust_conditions isolate_isomers Isolate regioisomers optimize_purification->isolate_isomers end Improved Yield increase_time_temp->end change_reagents->end isolate_isomers->end adjust_conditions->end

Caption: Troubleshooting logic for low reaction yields.

Validation & Comparative

A Comparative Guide to Peripheral CB1 Receptor Blockade: AM6545 versus AM4113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is a well-established therapeutic target for a variety of disorders, including obesity, metabolic syndrome, and related complications. However, the clinical development of first-generation CB1 receptor antagonists, such as rimonabant, was halted due to centrally mediated adverse effects like anxiety and depression. This has spurred the development of a new generation of antagonists with improved safety profiles. Among these, AM6545 and AM4113 have emerged as important tools for investigating the therapeutic potential of peripheral CB1 receptor blockade. This guide provides a detailed comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Core Compound Characteristics

This compound and AM4113 are both potent and selective antagonists of the CB1 receptor. However, they differ significantly in their ability to cross the blood-brain barrier, a critical determinant of their pharmacological effects and potential therapeutic applications.

  • This compound is a peripherally restricted, neutral CB1 receptor antagonist. Its chemical structure is designed to limit its penetration into the central nervous system (CNS)[1][2][3]. This characteristic is intended to minimize the psychiatric side effects associated with centrally acting CB1 antagonists.

  • AM4113 is a brain-penetrant, neutral CB1 receptor antagonist[4][5]. While it can act on both central and peripheral CB1 receptors, it is characterized as a neutral antagonist, meaning it does not suppress the constitutive activity of the receptor, a property that may differentiate its side-effect profile from that of inverse agonists like rimonabant[6][7][8].

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and AM4113 based on published experimental findings.

Table 1: Receptor Binding Affinity and Selectivity
CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Selectivity (CB2 Ki / CB1 Ki)Reference
This compound 1.7523~308-fold[1][3][9]
AM4113 0.89>100-fold selectivity>100[10]
Table 2: In Vivo Efficacy in Metabolic Models
ParameterThis compoundAM4113Animal ModelKey FindingsReference
Food Intake Reduced at 4.0, 8.0, 16.0 mg/kg (IP)Reduced at 2, 10 mg/kg (IP) and 50 mg/kg (oral)RatsBoth compounds suppress food intake, particularly of high-fat and high-carbohydrate diets.[1][6][11][1][6][11]
Body Weight Sustained reduction with daily 10 mg/kg (IP)Suppressed for the duration of the study at 2, 10 mg/kg (IP)RatsBoth compounds lead to a reduction in body weight gain.[3][11][3][11]
Insulin (B600854) Resistance Significantly inhibited in a high-fructose/salt modelSignificantly inhibited in a high-fructose/salt modelRatsBoth antagonists ameliorated insulin resistance.[4][5][12][4][5][12]
Prostatic Hyperplasia (MetS-induced) Significantly decreased prostate weight and improved histologySignificantly decreased prostate weight and improved histologyRatsBoth compounds showed protective effects against metabolic syndrome-induced benign prostatic hyperplasia.[13][13]
Inflammatory Markers (TNF-α, IL-6) Significantly decreased in prostate and liverSignificantly decreased in prostate and liverRatsBoth antagonists exhibited anti-inflammatory properties in models of metabolic syndrome.[4][5][13][4][5][13]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is crucial for understanding the comparative pharmacology of this compound and AM4113.

CB1 Receptor Signaling Blockade cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates This compound This compound (Peripheral Antagonist) This compound->CB1R Blocks (Peripherally) AM4113 AM4113 (Peripheral & Central Antagonist) AM4113->CB1R Blocks (Peripherally & Centrally) G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Ca_ion ↓ Ca²⁺ Influx G_protein->Ca_ion cAMP ↓ cAMP AC->cAMP

Caption: Mechanism of CB1 receptor antagonism by this compound and AM4113.

In Vivo Metabolic Syndrome Study Workflow start Induce Metabolic Syndrome (e.g., High-Fructose/High-Salt Diet) treatment Treatment Phase (4 weeks) start->treatment groups Divide into Treatment Groups: - Vehicle - this compound (e.g., 10 mg/kg) - AM4113 (e.g., 10 mg/kg) treatment->groups measurements Weekly Measurements: - Body Weight - Food Intake groups->measurements Daily IP Injections end_study End of Study (12 weeks) measurements->end_study Continue for duration analysis Terminal Analysis: - Blood (Glucose, Insulin, Lipids) - Tissue Collection (Liver, Adipose, Prostate) - Histology - Biomarker Analysis (e.g., TNF-α, IL-6) end_study->analysis

Caption: Workflow for a comparative in vivo study of this compound and AM4113.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of this compound and AM4113.

Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of the compounds for CB1 and CB2 receptors.

Objective: To quantify the affinity of this compound and AM4113 for cannabinoid receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP55,940).

  • Test compounds (this compound, AM4113) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Non-specific binding control (e.g., WIN55,212-2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound (or vehicle/non-specific control) in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) from competition curves and calculate the Ki value using the Cheng-Prusoff equation.[14][15]

In Vivo Assessment of Food Intake and Body Weight

This protocol outlines the methodology for evaluating the effects of this compound and AM4113 on feeding behavior and body weight in rodents.

Objective: To compare the effects of this compound and AM4113 on appetite and body weight regulation.

Animals: Male Sprague-Dawley or Wistar rats.

Drug Preparation:

  • This compound and AM4113 are suspended in a vehicle of dimethylsulfoxide (DMSO), Tween 80, and saline (e.g., in a 1:1:8 ratio).[1][10]

Procedure:

  • Acclimatize animals to individual housing and handling.

  • For food intake studies, animals may be food-deprived for a set period to motivate eating.

  • Administer the test compound (this compound, AM4113) or vehicle via intraperitoneal (IP) injection at specified doses (e.g., 2.0, 4.0, 8.0, 16.0 mg/kg for this compound; 2, 10 mg/kg for AM4113).[1][11]

  • Present a pre-weighed amount of standard lab chow or a specific palatable diet (e.g., high-fat or high-carbohydrate).

  • Measure food consumption at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for spillage.

  • For body weight studies, administer the compounds daily for an extended period (e.g., 14 days) and record body weight at the same time each day.

  • Analyze the data to compare the effects of different doses of each compound to the vehicle control.

Assessment of Insulin Resistance in a Metabolic Syndrome Model

This protocol describes how to induce metabolic syndrome in rats and assess the therapeutic effects of this compound and AM4113.

Objective: To evaluate the efficacy of this compound and AM4113 in mitigating insulin resistance.

Animal Model:

  • Induce metabolic syndrome in male Wistar rats by providing a high-fructose (e.g., 20% w/v in drinking water) and high-salt diet for an extended period (e.g., 12 weeks).[4][12][13]

Treatment:

  • During the final weeks of the diet protocol (e.g., last 4 weeks), administer this compound (10 mg/kg), AM4113 (10 mg/kg), or vehicle daily via IP injection.[4][13]

Assessments:

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the animals overnight.

    • Administer a glucose solution orally (e.g., 2 g/kg).

    • Collect blood samples at baseline and at various time points post-glucose administration (e.g., 30, 60, 90, 120 minutes).

    • Measure blood glucose levels.

  • Insulin and Lipid Profile:

    • At the end of the study, collect terminal blood samples.

    • Measure serum levels of insulin, triglycerides, and cholesterol using appropriate assay kits.

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):

    • Calculate the HOMA-IR index using fasting glucose and insulin levels to quantify insulin resistance.

Conclusion

Both this compound and AM4113 are valuable research tools for investigating the role of the CB1 receptor in various physiological and pathological processes. The primary distinction lies in their CNS penetrance.

  • This compound is the compound of choice for studies aiming to isolate the effects of peripheral CB1 receptor blockade , thereby avoiding the confounding influence of central receptor engagement. Its demonstrated efficacy in reducing food intake and improving metabolic parameters without inducing malaise makes it a promising candidate for exploring peripherally-mediated therapeutic strategies.[1][3][16]

  • AM4113 , with its ability to access both central and peripheral CB1 receptors, serves as a useful comparator to delineate central versus peripheral effects when used alongside a peripherally restricted agent like this compound. As a neutral antagonist, it also offers a means to investigate the consequences of CB1 receptor blockade in the absence of inverse agonism, which may be associated with a more favorable side-effect profile compared to first-generation antagonists.[5][6][7]

The selection between this compound and AM4113 should be guided by the specific research question. For investigating the therapeutic potential of targeting peripheral metabolic pathways, this compound is the more specific tool. For studies where both central and peripheral actions are of interest, or where a neutral antagonist with CNS activity is required, AM4113 is a suitable candidate.

References

A Comparative Guide to the Efficacy of AM6545 and Other Peripheral CB1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cannabinoid receptor 1 (CB1) antagonism has evolved significantly, moving from centrally acting agents with notable psychiatric side effects to a new generation of peripherally restricted antagonists. This shift aims to harness the metabolic benefits of CB1 receptor blockade while mitigating adverse central nervous system (CNS) effects. At the forefront of this new wave is AM6545, a peripherally restricted, neutral CB1 receptor antagonist. This guide provides an objective comparison of the preclinical efficacy of this compound with other notable peripheral and first-generation CB1 antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound and the Rationale for Peripheral CB1 Antagonism

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance, food intake, and metabolism.[1] While the first-generation CB1 receptor inverse agonist, rimonabant, demonstrated significant efficacy in reducing body weight and improving metabolic parameters, its clinical use was halted due to severe psychiatric side effects, including anxiety and depression, stemming from its action on central CB1 receptors.[2][3] This led to the development of peripherally restricted CB1 antagonists like this compound, designed to limit brain penetration and thereby avoid these adverse CNS effects.[2] this compound is a neutral antagonist, meaning it blocks the receptor without modulating its constitutive activity, which may offer a better safety profile compared to inverse agonists.[4]

Comparative Efficacy: this compound vs. Other CB1 Antagonists

This section provides a comparative overview of the preclinical data for this compound and other key CB1 receptor antagonists. The data is summarized in the tables below, followed by detailed experimental protocols.

Data Presentation

Table 1: Receptor Binding Affinity and CNS Penetration

CompoundTypeTargetKᵢ (nM)Brain/Plasma RatioReference
This compound Peripheral Neutral AntagonistCB11.70.04[5]
Rimonabant 1st Gen. Inverse AgonistCB15.6~1.0[6]
Taranabant 1st Gen. Inverse AgonistCB10.13High[7]
Surinabant 1st Gen. AntagonistCB1High AffinityHigh[8]
Ibipinabant 1st Gen. AntagonistCB1High AffinityHigh[6]

Table 2: Preclinical Efficacy in Animal Models of Obesity

CompoundAnimal ModelDoseEffect on Food IntakeEffect on Body WeightReference
This compound Diet-Induced Obese (DIO) Mice10 mg/kg/dayNo significant changeSignificant reduction[6]
Monosodium Glutamate (MSG) Obese Mice3 & 10 mg/kg/dayTransient reduction at 10 mg/kgDose-dependent reduction[9][10]
Rimonabant DIO Mice10 mg/kg/dayTransient reductionSignificant reduction[11]
Obese Zucker Rats10 mg/kg/daySignificant reductionSignificant reduction[12]
Taranabant DIO Mice0.3, 1, 3 mg/kg/dayDose-dependent reductionDose-dependent reduction[7]
Surinabant N/AN/APreclinical data on metabolic effects are limited in publicly available literature. Primarily investigated for smoking cessation.N/A[8]
Ibipinabant N/AN/AReported to reduce palatable food intake at low brain CB1R occupancy.N/A[6]

Table 3: Effects on Metabolic Parameters

CompoundAnimal ModelDoseKey Metabolic ImprovementsReference
This compound MSG Obese Mice3 & 10 mg/kg/dayImproved glucose tolerance, reduced insulin (B600854) resistance, improved lipid profile.[9]
High-Fructose/High-Salt Fed Rats10 mg/kg/dayReduced insulin resistance, improved lipid profile, decreased uric acid.[2]
Rimonabant DIO Mice10 mg/kg/dayCorrected insulin resistance, lowered plasma leptin and insulin.[11]
Taranabant DIO MiceN/APreclinical data suggests improvements in metabolic parameters secondary to weight loss.[7]

Experimental Protocols

Food Intake Measurement in Rodents

Objective: To assess the effect of CB1 antagonists on food consumption.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are individually housed in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity).

  • Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. They are also accustomed to the specific diet (e.g., standard chow, high-fat diet) to be used in the study.

  • Drug Administration: this compound and other antagonists are typically dissolved in a vehicle solution (e.g., 5% Tween 80 and 5% dimethyl sulfoxide (B87167) in sterile saline) and administered via intraperitoneal (i.p.) injection.[9] Dosing is usually performed at a specific time each day, often before the dark cycle when rodents are most active and feed.

  • Measurement: Pre-weighed food is provided to each animal. Food intake is measured at various time points (e.g., 1, 3, 5, and 24 hours) post-injection by weighing the remaining food and any spillage.[5]

  • Data Analysis: Food intake is calculated as the difference between the initial and final weight of the food, corrected for spillage. Data are typically analyzed using ANOVA followed by post-hoc tests to compare different treatment groups.

Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To evaluate the effect of CB1 antagonists on glucose metabolism and insulin sensitivity.

Methodology:

  • Animals and Preparation: Mice or rats are fasted overnight (typically 6-8 hours) with free access to water.[3][9]

  • Baseline Measurement: A baseline blood glucose level is measured from a tail-tip blood sample using a glucometer.

  • Glucose Administration: A bolus of glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[3]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance. Statistical analysis is performed to compare the AUC between different treatment groups.

Body Weight Measurement in Rodent Obesity Models

Objective: To monitor the long-term effects of CB1 antagonists on body weight.

Methodology:

  • Animal Model: Diet-induced obese (DIO) models are commonly used, where animals are fed a high-fat diet for several weeks to induce obesity.[13] Genetically obese models like the ob/ob mouse are also utilized.[13]

  • Baseline Measurement: The initial body weight of each animal is recorded before the start of the treatment.

  • Treatment and Monitoring: Animals receive daily administration of the CB1 antagonist or vehicle. Body weight is measured at regular intervals (e.g., daily or weekly) at the same time of day to minimize diurnal variations.[14]

  • Data Analysis: The change in body weight from baseline is calculated for each animal. Statistical comparisons are made between the treatment and control groups over the course of the study. For obese models, it is sometimes recommended to use the average weight of a lean control group for calculations to avoid confounding factors related to excess fat mass.[15]

Signaling Pathways and Visualizations

The therapeutic effects of CB1 receptor antagonists are mediated through the blockade of downstream signaling pathways typically activated by endocannabinoids.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), primarily couples to the inhibitory G-protein, Gαi/o.[16][17] This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[16] The Gβγ subunit can also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[18] Furthermore, CB1 receptor activation can influence other signaling cascades such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and proliferation.[16]

CB1_Signaling_Pathway This compound This compound (Peripheral CB1 Antagonist) CB1R CB1R This compound->CB1R Blocks G_protein G_protein CB1R->G_protein Activates AC AC G_protein->AC Inhibits Ca_channel Ca_channel G_protein->Ca_channel Inhibits K_channel K_channel G_protein->K_channel Activates MAPK MAPK G_protein->MAPK PI3K_AKT PI3K_AKT G_protein->PI3K_AKT cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Metabolism Metabolism PKA->Metabolism Appetite Appetite MAPK->Appetite Inflammation Inflammation PI3K_AKT->Inflammation

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a peripheral CB1 antagonist like this compound typically follows a structured workflow to assess its efficacy and safety.

Experimental_Workflow start Compound Synthesis (e.g., this compound) in_vitro In Vitro Characterization - Receptor Binding Assays (Kᵢ) - Functional Assays (Neutral Antagonist vs. Inverse Agonist) start->in_vitro pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) - CNS Penetration (Brain/Plasma Ratio) in_vitro->pk_pd acute_studies Acute In Vivo Studies - Food Intake - Behavioral Assessments pk_pd->acute_studies chronic_studies Chronic In Vivo Studies (Obesity Models) - Body Weight Monitoring - Food Intake acute_studies->chronic_studies metabolic_studies Metabolic Phenotyping - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) - Lipid Profile Analysis chronic_studies->metabolic_studies safety Safety & Tolerability - Assessment of CNS Side Effects - Histopathology metabolic_studies->safety end Candidate for Further Development safety->end

Conclusion

This compound represents a significant advancement in the development of CB1 receptor antagonists, demonstrating promising efficacy in preclinical models of obesity and metabolic syndrome without the CNS-related liabilities of first-generation compounds. Its peripheral restriction and neutral antagonist profile are key features that contribute to its improved safety profile. While direct comparative data with other next-generation peripheral antagonists are still emerging, the available evidence suggests that this compound effectively improves metabolic parameters, often independent of significant changes in food intake, highlighting the importance of peripheral CB1 receptor signaling in metabolic regulation. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound and other peripherally acting CB1 antagonists in the management of obesity and related metabolic disorders.

References

Validating AM6545 as a Peripherally Restricted Neutral CB1 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AM6545 with other key cannabinoid 1 (CB1) receptor modulators, supported by experimental data and detailed methodologies. The focus is to validate the neutral antagonist properties of this compound and highlight its therapeutic potential, particularly in contrast to earlier-generation inverse agonists.

Comparative Analysis of CB1 Receptor Ligands

The therapeutic potential of modulating the endocannabinoid system for conditions like obesity has been hampered by the adverse psychiatric side effects associated with first-generation CB1 receptor inverse agonists, such as Rimonabant and AM251.[1][2] These compounds not only block agonist activity but also inhibit the constitutive, baseline activity of the CB1 receptor, a mechanism linked to anxiety and depression.[1][2]

This compound was developed as a peripherally restricted, neutral antagonist.[3][4] This design aims to confine its action to peripheral tissues, avoiding the central nervous system (CNS), and to block agonist-induced receptor activation without altering the receptor's basal signaling. This profile suggests a safer alternative for treating metabolic disorders.[3][5] For a comprehensive evaluation, this compound is compared here with AM251, a well-characterized inverse agonist, and AM4113, a centrally-penetrant neutral antagonist.[3][6]

Table 1: Pharmacological Properties of Selected CB1 Ligands
PropertyThis compoundAM251AM4113
Mechanism of Action Neutral AntagonistInverse AgonistNeutral Antagonist
Binding Affinity (Ki) for CB1 1.7 nM[6][7]7.5 - 8.9 nM~1.6 nM
Selectivity for CB1 over CB2 ~300-fold[1][6]~300-foldHigh
Brain Penetrance Peripherally Restricted / Low[3][4][6]Centrally ActiveCentrally Active[3]
Table 2: Comparison of In Vitro and In Vivo Effects
EffectThis compoundAM251AM4113
Forskolin-Stimulated cAMP Levels No significant effect[5][6]Increases levels (Inverse Agonism)[5][6]No significant effect
Agonist-Induced β-Arrestin Recruitment Expected to block; no direct data foundBlocksExpected to block
Food Intake & Body Weight Dose-dependent reduction[2][7][8]ReductionReduction[3]
Malaise/Nausea (Conditioned Gaping) Does not produce[5][6][7]Produces[5]Lacks side effects of inverse agonists[3]

Signaling Pathways of the CB1 Receptor

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi/o.[9] Agonist binding inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP). The receptor can also signal through G-protein-independent pathways, notably involving the recruitment of β-arrestins, which leads to receptor desensitization, internalization, and activation of other signaling cascades like the ERK pathway.[9][10]

CB1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates beta_arrestin β-Arrestin CB1->beta_arrestin Recruits GRK GRK CB1->GRK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist Agonist->CB1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK Pathway beta_arrestin->ERK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates GRK->CB1 Phosphorylates

Caption: Overview of CB1 Receptor Signaling Pathways.

A key distinction between neutral antagonists and inverse agonists lies in their effect on the receptor's constitutive activity. Inverse agonists decrease this basal signaling, whereas neutral antagonists have no effect on their own but block the action of agonists.

Antagonist_vs_Inverse_Agonist cluster_receptor CB1 Receptor Activity cluster_ligands Ligand Effect CB1_basal Basal (Constitutive) Activity CB1_agonist Agonist-Stimulated Activity This compound This compound (Neutral Antagonist) This compound->CB1_basal No Effect This compound->CB1_agonist Blocks AM251 AM251 (Inverse Agonist) AM251->CB1_basal Inhibits AM251->CB1_agonist Blocks

Caption: Neutral Antagonist vs. Inverse Agonist Action.

Key Experimental Methodologies

Validating the properties of this compound involves several key in vitro assays. The following protocols are generalized from standard methods used in the field.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize tissues (e.g., rodent cerebellum) or cultured cells expressing the CB1 receptor (e.g., HEK293-CB1) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer.[4][6]

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a CB1-selective radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).[11]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C to allow the binding to reach equilibrium.[4][6]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the unbound.[4][11]

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.[4]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare CB1 Receptor Membranes B Incubate Membranes with Radioligand + this compound A->B C Rapid Vacuum Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Calculate IC50 and Ki E->F

Caption: Workflow for CB1 Radioligand Binding Assay.
Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is crucial for distinguishing between neutral antagonists and inverse agonists. It measures the effect of a compound on intracellular cAMP levels after stimulating adenylyl cyclase with forskolin (B1673556).

Protocol:

  • Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO-K1 cells) in 384-well plates.[3]

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Ligand Treatment: Add varying concentrations of the test compound (this compound) or control ligands (e.g., AM251) to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.[3][6]

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[12]

  • Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[3]

  • Data Analysis: A neutral antagonist like this compound will not significantly alter forskolin-stimulated cAMP levels.[5][6] An inverse agonist like AM251 will cause a further increase in cAMP levels above that produced by forskolin alone.[5][6]

cAMP_Assay_Workflow A Plate CB1-expressing Cells B Add Test Compound (e.g., this compound) A->B C Stimulate with Forskolin B->C D Incubate C->D E Lyse Cells & Detect cAMP (HTRF) D->E F Analyze Data E->F

Caption: Workflow for cAMP Accumulation Assay.
β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of β-arrestin to the CB1 receptor upon agonist stimulation, a key step in receptor desensitization and G-protein-independent signaling. Antagonists are evaluated by their ability to block agonist-induced recruitment.

Protocol:

  • Cell Line: Use a specialized cell line (e.g., CHO-K1) engineered to co-express the CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[2][13][14]

  • Cell Plating: Plate the cells in a 384-well assay plate and incubate overnight.[14]

  • Antagonist Pre-incubation: To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound (this compound).

  • Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a known CB1 agonist (e.g., WIN55,212-2) to stimulate the receptor and induce β-arrestin recruitment.

  • Incubation: Incubate for 60-90 minutes at 37°C.[14] During this time, receptor activation brings the two enzyme fragments together, forming an active β-galactosidase enzyme.[2][13]

  • Detection: Add the detection reagent containing a chemiluminescent substrate. Incubate for 60 minutes at room temperature.[14]

  • Signal Measurement: Measure the chemiluminescent signal using a plate luminometer. The signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the antagonist concentration to determine the IC50 for the blockade of agonist-induced β-arrestin recruitment.

Arrestin_Assay_Workflow A Plate PathHunter® CB1 Cells B Pre-incubate with This compound (Antagonist) A->B C Add CB1 Agonist (e.g., WIN55,212-2) B->C D Incubate 90 min (Recruitment) C->D E Add Detection Reagent & Substrate D->E F Measure Luminescence E->F

Caption: Workflow for β-Arrestin Recruitment Assay.

Conclusion

The experimental data strongly support the classification of this compound as a high-affinity, peripherally restricted, neutral antagonist of the CB1 receptor. Unlike inverse agonists such as AM251, this compound does not alter the basal constitutive activity of the receptor, as demonstrated in cAMP functional assays.[5][6] Its limited brain penetrance distinguishes it from centrally active antagonists like AM4113.[6] In vivo studies confirm that this compound effectively reduces food intake and body weight without inducing the malaise associated with centrally active inverse agonists.[1][5][7] These properties make this compound a valuable pharmacological tool and a promising therapeutic candidate for metabolic disorders, warranting further investigation into its long-term efficacy and safety profile.

References

AM6545 in Weight Management: A Preclinical Cross-Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the peripherally restricted cannabinoid-1 receptor antagonist AM6545 in preclinical models of obesity, compared with other weight management agents.

This guide provides a comprehensive comparison of the preclinical efficacy of this compound in weight management with other notable anti-obesity compounds. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.

Mechanism of Action: A Differentiated Approach

This compound is a peripherally restricted, neutral antagonist of the cannabinoid-1 (CB1) receptor.[1][2] This targeted mode of action is designed to mitigate the central nervous system (CNS) side effects, such as anxiety and depression, that led to the withdrawal of the first-generation CB1 receptor antagonist, rimonabant. By selectively blocking CB1 receptors in peripheral tissues like the liver, adipose tissue, and the gastrointestinal tract, this compound aims to reduce food intake and improve metabolic parameters without adversely affecting the CNS.[1]

cluster_periphery Peripheral Tissues cluster_cns Central Nervous System (CNS) This compound This compound CB1R_p Peripheral CB1 Receptor This compound->CB1R_p Antagonizes CB1R_c Central CB1 Receptor This compound->CB1R_c Limited Penetration Food_Intake Decreased Food Intake (especially palatable food) Metabolic_Effects Improved Metabolic Profile (e.g., reduced dyslipidemia, improved insulin (B600854) sensitivity) Side_Effects CNS Side Effects (e.g., anxiety, depression) start Start: Male C57BL/6J Mice hfd High-Fat Diet (14 weeks) start->hfd obese_mice Diet-Induced Obese (DIO) Mice hfd->obese_mice treatment Daily i.p. Injection (28 days) obese_mice->treatment groups Treatment Groups: - Vehicle - this compound (10 mg/kg) - Rimonabant (10 mg/kg) analysis Analysis: - Body Weight - Adiposity - Metabolic Parameters cluster_this compound This compound Pathway cluster_glp1 GLP-1 Agonist Pathway cluster_orlistat Orlistat Pathway AM6545_node This compound CB1R_node Peripheral CB1 Receptor AM6545_node->CB1R_node Antagonizes Downstream_Effects_CB1 ↓ Food Intake ↑ Metabolic Rate GLP1_Agonist Liraglutide/ Semaglutide GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Activates Downstream_Effects_GLP1 ↑ Insulin Secretion ↓ Glucagon Secretion ↓ Gastric Emptying ↑ Satiety Orlistat_node Orlistat Lipases Gastric & Pancreatic Lipases Orlistat_node->Lipases Inhibits Downstream_Effects_Orlistat ↓ Fat Absorption

References

AM6545 vs. AM251 in Conditioned Gaping and Taste Avoidance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cannabinoid CB1 receptor ligands AM6545 and AM251, with a specific focus on their effects in preclinical models of conditioned gaping and taste avoidance, which are indicative of nausea and malaise. The information presented is supported by experimental data to aid researchers in the selection of appropriate pharmacological tools for their studies.

Pharmacological Profile

This compound and AM251 are both antagonists of the cannabinoid CB1 receptor, but they differ significantly in their pharmacological profiles. AM251 is a CB1 receptor antagonist and inverse agonist, meaning it not only blocks the receptor but also reduces its constitutive activity. In contrast, this compound is a peripherally selective neutral antagonist of the CB1 receptor.[1][2] This means it blocks the receptor without altering its basal activity and has limited penetration into the central nervous system.[2][3] This fundamental difference in their mechanism of action and distribution is believed to underlie their distinct effects on aversive behaviors.[4][5]

Head-to-Head Comparison in Conditioned Gaping and Taste Avoidance

Experimental evidence consistently demonstrates that AM251 induces conditioned gaping and taste avoidance, while this compound does not, at doses that are effective in other behavioral paradigms such as appetite suppression.[2][6]

Conditioned Gaping

Conditioned gaping is a model of nausea in rats, where the animal learns to associate a neutral taste with a nausea-inducing substance, subsequently displaying "gaping" movements (rapid opening and closing of the mouth) upon re-exposure to the taste.

CompoundDoseEffect on Conditioned GapingReference
AM251 1.25 mg/kg (systemic)Potentiated LiCl-induced conditioned gaping[4]
AM251 8 mg/kgProduced aversive conditioned gaping reactions[7]
This compound up to 8 mg/kg (systemic)Did not potentiate LiCl-induced conditioned gaping[4]
This compound 8 mg/kgDid not produce aversive conditioned gaping reactions[7]
Conditioned Taste Avoidance

Conditioned taste avoidance is another behavioral paradigm used to assess the aversive properties of a compound. In this model, animals learn to avoid a novel taste that has been paired with a substance that induces malaise.

CompoundDoseEffect on Conditioned Taste AvoidanceReference
AM251 (anorectic doses)Induces conditioned taste avoidance[8]
This compound 10 mg/kgDid not produce conditioned taste avoidance[2][7]

Signaling Pathways and Mechanisms of Action

The differential effects of AM251 and this compound on nausea-like behaviors can be attributed to their distinct interactions with the CB1 receptor and their ability to cross the blood-brain barrier.

cluster_0 Central Nervous System (CNS) cluster_1 Periphery CB1_Receptor_CNS CB1 Receptor G_protein_CNS G-protein CB1_Receptor_CNS->G_protein_CNS Constitutive Activity Nausea_Center Nausea & Malaise (e.g., Brainstem) CB1_Receptor_CNS->Nausea_Center Modulation Adenylyl_Cyclase_CNS Adenylyl Cyclase G_protein_CNS->Adenylyl_Cyclase_CNS Inhibition cAMP_CNS ↓ cAMP Adenylyl_Cyclase_CNS->cAMP_CNS CB1_Receptor_PNS CB1 Receptor AM251 AM251 (Inverse Agonist) AM251->CB1_Receptor_CNS Blocks & Reduces Constitutive Activity AM251->CB1_Receptor_PNS Blocks & Reduces Constitutive Activity This compound This compound (Neutral Antagonist) This compound->CB1_Receptor_PNS Blocks

Figure 1: Signaling pathways of AM251 and this compound.

As an inverse agonist, AM251 not only blocks the CB1 receptor but also reduces its basal signaling activity, which can lead to effects opposite to those of CB1 agonists.[4] This action, particularly within the central nervous system, is thought to contribute to the induction of nausea and malaise. In contrast, this compound, as a peripherally restricted neutral antagonist, primarily acts on CB1 receptors outside the brain and does not interfere with their basal activity, thus avoiding the central side effects associated with inverse agonism.[2]

Experimental Protocols

The following are generalized experimental workflows for the conditioned gaping and taste avoidance paradigms as described in the cited literature.

Conditioned Gaping Experimental Workflow

cluster_0 Day 1: Habituation cluster_1 Day 2: Conditioning cluster_2 Day 3: Testing Habituation Place rat in testing chamber with access to water. Saccharin (B28170) Present novel taste (e.g., saccharin solution). Injection Inject this compound, AM251, or vehicle. Saccharin->Injection Immediately after Re_exposure Re-expose rat to the saccharin solution. Observation Record and score gaping movements. Re_exposure->Observation

Figure 2: Conditioned gaping experimental workflow.

In a typical conditioned gaping experiment, rats are first habituated to the testing environment.[7] On the conditioning day, they are presented with a novel taste, such as saccharin, immediately followed by an injection of the test compound (this compound, AM251, or vehicle).[7] During the testing phase, the rats are re-exposed to the saccharin solution, and their orofacial movements are recorded and scored for gaping responses.[7]

Conditioned Taste Avoidance Experimental Workflow

cluster_0 Baseline cluster_1 Conditioning cluster_2 Testing (Two-Bottle Choice) Baseline_Water Measure baseline water consumption. Novel_Taste Present novel taste (e.g., flavored solution). Injection_CTA Inject this compound, AM251, LiCl (positive control), or vehicle. Novel_Taste->Injection_CTA Immediately after Choice Present both the novel taste and water. Measurement Measure consumption of each fluid to determine preference/avoidance. Choice->Measurement

Figure 3: Conditioned taste avoidance experimental workflow.

For conditioned taste avoidance, an animal's baseline fluid consumption is first established.[2] During conditioning, the animal is given access to a novel flavored solution and is then injected with the test compound.[2] In the final testing phase, the animal is presented with a choice between the flavored solution and water, and the amount of each liquid consumed is measured to determine if an aversion to the flavored solution has been learned.[2][7]

Conclusion

The available experimental data clearly differentiate the effects of this compound and AM251 in preclinical models of nausea and malaise. AM251, a CB1 inverse agonist, consistently induces conditioned gaping and taste avoidance, suggesting it has aversive properties. In contrast, this compound, a peripherally selective neutral CB1 antagonist, does not produce these effects. This distinction is critical for researchers investigating the therapeutic potential of CB1 receptor modulation, particularly for conditions such as obesity where nausea is an undesirable side effect. The choice between these two compounds should be guided by the specific research question and whether central or peripheral CB1 receptor antagonism is desired, as well as the need to avoid confounding aversive effects.

References

Comparative Analysis of AM6545 Effects in Different Mouse Strains: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of AM6545, a peripherally restricted cannabinoid CB1 receptor neutral antagonist, across various mouse strains. The data presented is compiled from multiple preclinical studies to offer an objective overview of its therapeutic potential, particularly in the context of metabolic disorders.

Executive Summary

This compound has emerged as a promising therapeutic agent due to its ability to antagonize the cannabinoid CB1 receptor with limited penetration into the central nervous system (CNS), thereby avoiding the neuropsychiatric side effects associated with first-generation CB1 receptor antagonists like rimonabant.[1][2] Preclinical studies in different mouse models have demonstrated its efficacy in reducing food intake, promoting weight loss, and improving various metabolic parameters.[3][4][5] This guide synthesizes the key findings from these studies, presenting a comparative analysis of this compound's effects in wild-type, genetically modified, and obesity-induced mouse strains.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound across different mouse strains.

Table 1: Effects of this compound on Food Intake and Body Weight

Mouse StrainDosageTreatment DurationEffect on Food IntakeEffect on Body WeightReference
C57BL/6 (Wild-type) 20 mg/kg (i.p.)Acute (17h)Significant inhibitionNot reported for acute[3]
C57BL/6 (Wild-type) 10 mg/kg/day (i.p.)28 daysNot specifiedSignificant reduction[6]
CB1 Knockout 5 mg/kg & 20 mg/kg (i.p.)Acute (17h)Significant inhibitionNot reported for acute[3]
CB1/CB2 Double Knockout 5 mg/kg (i.p.)Acute (17h)No effectNot reported for acute[3][5]
Monosodium Glutamate (MSG) Induced Obese ICR Mice 3 mg/kg & 10 mg/kg (i.p.)3 weeks10 mg/kg: Transient reductionDose-dependent reduction[4]

Table 2: Metabolic Effects of this compound in MSG-Induced Obese ICR Mice (3-week treatment)

Parameter3 mg/kg this compound10 mg/kg this compoundReference
Serum Triglycerides 17.3% reduction (p < 0.05)27.4% reduction (p < 0.01)[4]
Serum Free Fatty Acids No significant changeNotable reduction[4]
Serum Total Cholesterol No significant changeNotable reduction[4]
Serum HDLc No significant changeIncreased[4]
Fasting Insulin Significantly lowered (p < 0.05)Significantly lowered (p < 0.05)[4]
Glucose Tolerance Markedly improvedMarkedly improved[4]
Serum Leptin Corrected hyperleptinemiaMore apparent correction[4]
Serum TNF-α DecreasedMore apparent decrease[4]
Serum Adiponectin IncreasedMore apparent increase[4]
Serum Asprosin No significant changeStrikingly decreased[4]

Experimental Protocols

The methodologies described below are based on the protocols reported in the cited studies.

Animal Models
  • C57BL/6 Mice: Wild-type mice commonly used in metabolic research.[3]

  • CB1 Receptor Gene-Deficient (CB1 Knockout) Mice: These mice lack the CB1 receptor, allowing for the investigation of CB1-independent effects.[3][5]

  • CB1/CB2 Receptor Double Knockout Mice: These mice lack both CB1 and CB2 receptors, used to determine the specificity of drug action.[3][5]

  • Monosodium Glutamate (MSG)-Induced Obese ICR Mice: Neonatal ICR mice were treated with MSG to induce a model of hypometabolic and hypothalamic obesity.[4]

Drug Administration
  • Compound: this compound was typically suspended in a vehicle solution of 5% Tween 80 and 5% dimethyl sulfoxide (B87167) (DMSO) in sterile saline.[4]

  • Route of Administration: Intraperitoneal (i.p.) injection was the standard route of administration in the reviewed studies.[2][3][4]

  • Dosage: Doses ranged from 3 mg/kg to 20 mg/kg, administered either as a single acute dose or daily for chronic studies.[3][4]

Key Experiments
  • Food Intake and Body Weight Measurement: Food consumption and body weight were recorded at regular intervals (e.g., daily or at specific time points post-injection) to assess the impact of this compound treatment.[3][4]

  • Metabolic Parameter Analysis: Blood samples were collected from fasted mice to measure serum levels of lipids (triglycerides, free fatty acids, total cholesterol, HDLc), glucose, insulin, and various adipokines (leptin, TNF-α, adiponectin, asprosin).[4]

  • Oral Glucose Tolerance Test (OGTT): After a period of fasting, mice were administered a glucose load orally. Blood glucose levels were then measured at several time points to assess glucose tolerance.[4]

  • Cannabinoid Receptor Binding Studies: These assays were performed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors. This compound binds to CB1 receptors with a Ki of 1.7 nM and to CB2 receptors with a Ki of 523 nM.[3][5][7]

  • Brain Penetration Studies: The concentration of this compound in the brain and plasma was measured to determine its ability to cross the blood-brain barrier. These studies confirmed the peripherally restricted nature of this compound.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed peripheral mechanism of action of this compound. As a neutral antagonist, this compound blocks the CB1 receptor in peripheral tissues without initiating an inverse agonist response.

AM6545_Signaling_Pathway cluster_periphery Peripheral Tissues (e.g., Adipose, Liver, GI Tract) cluster_cns Central Nervous System (CNS) Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates Metabolic_Effects Downstream Metabolic Effects (e.g., Lipolysis, Glucose Uptake) CB1R->Metabolic_Effects Regulates This compound This compound This compound->CB1R Blocks CB1R_CNS CB1 Receptor (Brain) This compound->CB1R_CNS Limited Penetration

Caption: Peripheral mechanism of action of this compound.

Experimental Workflow for Assessing Metabolic Effects

This diagram outlines a typical experimental workflow for evaluating the metabolic effects of this compound in a mouse model of obesity.

Experimental_Workflow start Select Mouse Model (e.g., MSG-induced Obese) treatment Daily i.p. Injection: - Vehicle - this compound (3 mg/kg) - this compound (10 mg/kg) start->treatment monitoring Monitor Daily: - Body Weight - Food Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt During Treatment Period sacrifice Sacrifice Mice (after 3 weeks) ogtt->sacrifice analysis Analyze Blood and Tissues: - Serum Lipids & Adipokines - Adipose Tissue Histopathology sacrifice->analysis

Caption: Workflow for metabolic profiling of this compound.

Logical Relationship of this compound Effects

This diagram illustrates the logical flow from the molecular action of this compound to its observed physiological effects.

Logical_Relationship action This compound Administration binding Peripheral CB1 Receptor Antagonism action->binding cellular Modulation of Cellular Metabolic Pathways binding->cellular cns Minimal CNS Side Effects binding->cns Due to Peripheral Restriction physiological Physiological Outcomes: - Reduced Food Intake - Weight Loss - Improved Glycemic Control - Improved Lipid Profile cellular->physiological

Caption: Logical flow of this compound's therapeutic effects.

Conclusion

The peripherally restricted CB1 receptor antagonist this compound demonstrates significant therapeutic potential for the treatment of obesity and related metabolic disorders. Its efficacy in reducing food intake and body weight, along with improving glucose homeostasis and lipid profiles, has been consistently observed across different mouse strains. The lack of effect in CB1/CB2 double knockout mice confirms its primary mechanism of action through the cannabinoid receptors.[3][5] The ability of this compound to elicit these benefits without significant CNS penetration underscores its favorable safety profile compared to earlier generations of CB1 antagonists.[1][3] Further research is warranted to translate these promising preclinical findings into clinical applications for managing metabolic diseases in humans.

References

Replicating published findings on AM6545's effect on food intake

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the published findings on the effects of AM6545 on food intake. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a clear perspective on its performance against other relevant cannabinoid receptor antagonists.

This compound, a novel peripherally restricted cannabinoid CB1 receptor antagonist, has garnered significant interest for its potential in treating obesity and related metabolic disorders.[1][2] Its primary mechanism of action involves blocking the CB1 receptor, thereby reducing food intake and body weight.[1][3] Unlike earlier generations of CB1 receptor antagonists, this compound is designed to have limited penetration into the central nervous system (CNS), potentially mitigating the adverse psychiatric side effects that hindered the clinical use of its predecessors, such as rimonabant.[2][3][4]

Comparative Efficacy on Food Intake

Published studies have consistently demonstrated the dose-dependent anorectic effects of this compound in rodent models.[1][3] When compared to vehicle-treated controls, this compound significantly reduces food consumption. The following table summarizes the key quantitative findings from various studies, offering a side-by-side comparison with other relevant compounds.

CompoundSpeciesDose (mg/kg)RouteKey Findings on Food IntakeCitation
This compound Rat10i.p.Significantly inhibited food intake at 3 hours post-injection.[1]
Rat4.0, 8.0, 16.0i.p.Significantly reduced food-reinforced operant responding and suppressed intake of high-carbohydrate and high-fat diets. Mild suppression of lab chow intake only at the highest dose.[3][4][5]
Mouse20i.p.Significantly inhibited food intake at 17 hours post-injection in wild-type mice.[1]
Mouse (obese)3, 10i.p.Dose-dependently reduced body weight over a 3-week treatment period without consistently affecting food intake.[6]
Rimonabant Mouse (obese)10i.p.Significantly reduced overweight and adiposity in high-fat diet-induced obese mice over 28 days.[7]
AM4113 Rat--Suppressed feeding and reduced weight gain.[8]
AM251 Rat--Known to produce conditioned taste avoidance, an effect not observed with this compound.[1][2]

Understanding the Experimental Approaches

The anorectic effects of this compound have been validated through a variety of experimental protocols designed to assess different aspects of feeding behavior.

Key Experimental Protocols:
  • Short-Term Food Intake Studies: These experiments typically involve administering this compound or a vehicle to fasted rodents and then measuring their food consumption at specific time points (e.g., 1, 3, 5, and 17 hours) post-injection.[1]

  • Food-Reinforced Operant Responding: This behavioral paradigm assesses the motivational aspect of feeding. Animals are trained to perform a task (e.g., press a lever) to receive a food reward. The effect of this compound on the rate of responding provides insight into its impact on the motivation to eat.[3][4][5]

  • Chronic Feeding Studies: To evaluate the long-term effects on body weight and food intake, animals are administered this compound daily over an extended period (e.g., 7 days or 3 weeks).[1][6] Body weight and food consumption are monitored regularly throughout the study.

  • Conditioned Taste Avoidance (CTA): This protocol is used to assess whether a compound induces malaise or nausea. Animals are given a novel-tasting solution followed by an injection of the test compound. If the compound is aversive, the animals will subsequently avoid the novel taste. This compound has been shown not to produce conditioned taste avoidance, unlike the CB1 inverse agonist AM251.[1][2]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Behavioral & Physiological Assessment Animal Acclimation Animal Acclimation Fasting Period Fasting Period Animal Acclimation->Fasting Period Vehicle Control Vehicle Control Fasting Period->Vehicle Control This compound This compound Fasting Period->this compound Alternative Compound Alternative Compound Fasting Period->Alternative Compound Food Intake Measurement Food Intake Measurement Vehicle Control->Food Intake Measurement Operant Responding Operant Responding Vehicle Control->Operant Responding Body Weight Monitoring Body Weight Monitoring Vehicle Control->Body Weight Monitoring Conditioned Taste Avoidance Conditioned Taste Avoidance Vehicle Control->Conditioned Taste Avoidance This compound->Food Intake Measurement This compound->Operant Responding This compound->Body Weight Monitoring This compound->Conditioned Taste Avoidance Alternative Compound->Food Intake Measurement Alternative Compound->Operant Responding Alternative Compound->Body Weight Monitoring Alternative Compound->Conditioned Taste Avoidance

Caption: Experimental workflow for assessing the effects of this compound on food intake.

Signaling Pathways and Mechanism of Action

This compound functions as a neutral antagonist at the CB1 receptor, meaning it blocks the receptor without affecting its basal signaling activity.[1][2] This is in contrast to inverse agonists like rimonabant, which not only block the receptor but also reduce its constitutive activity.[3][5] The peripheral restriction of this compound is a key feature, suggesting its primary site of action is outside the brain, thereby avoiding the neuropsychiatric side effects associated with centrally acting CB1 antagonists.[1][2][5]

The endocannabinoid system plays a significant role in regulating appetite and energy balance.[9] Endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) activate CB1 receptors in both the central nervous system and peripheral tissues, leading to increased food intake.[8][9] By blocking these peripheral CB1 receptors, this compound is thought to interfere with these orexigenic signals. Interestingly, studies have shown that this compound can still reduce food intake in CB1 receptor knockout mice, but not in mice lacking both CB1 and CB2 receptors, suggesting a potential role for CB2 receptors in its mechanism of action under certain conditions.[1][2]

Signaling_Pathway cluster_endocannabinoid Endocannabinoid System cluster_receptor Cannabinoid Receptors (Peripheral) cluster_antagonist Antagonist cluster_effect Physiological Effect Endocannabinoids (Anandamide, 2-AG) Endocannabinoids (Anandamide, 2-AG) CB1 Receptor CB1 Receptor Endocannabinoids (Anandamide, 2-AG)->CB1 Receptor Activates CB2 Receptor CB2 Receptor Endocannabinoids (Anandamide, 2-AG)->CB2 Receptor Activates Increased Food Intake Increased Food Intake CB1 Receptor->Increased Food Intake Leads to This compound This compound This compound->CB1 Receptor Blocks This compound->CB2 Receptor May interact with Reduced Food Intake Reduced Food Intake This compound->Reduced Food Intake Results in

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AM6545

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste such as AM6545, a potent and selective peripheral CB1 receptor antagonist, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is a research chemical with significant biological activity.[1] While a specific Safety Data Sheet (SDS) detailing its comprehensive hazard profile is not publicly available, its nature as a bioactive compound necessitates that it be handled as hazardous waste. The product information from suppliers indicates that this compound should be considered hazardous until more information is available, advising users to avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[2]

Hazard Assessment and Waste Classification

Before beginning any disposal procedure, a thorough hazard assessment must be conducted. Based on available information, this compound waste should be classified as follows:

  • Toxic Waste: Due to its potent biological activity as a CB1 receptor antagonist, all materials contaminated with this compound, including stock solutions, unused compounds, and contaminated labware, should be treated as toxic.

  • Chemical Waste: this compound is a synthetic chemical compound and must be disposed of following chemical waste regulations.

  • Flammable Waste (if applicable): this compound is often dissolved in flammable organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[2] If the concentration of the flammable solvent in the waste solution is significant, the waste must also be classified and handled as flammable.

The following table summarizes the general quantitative guidelines for laboratory chemical waste, which should be applied to the disposal of this compound.

Waste CategoryQuantitative Threshold/GuidelineDisposal Container Type
Solid this compound Waste Any amount of pure compound or heavily contaminated items (e.g., weighing paper, gloves).Labeled, sealed, and chemically compatible container for solid hazardous waste.
Liquid this compound Waste All solutions containing this compound.Labeled, sealed, leak-proof, and chemically compatible container for liquid chemical waste.
Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Puncture-resistant sharps container clearly labeled as "Hazardous Chemical Sharps."
Aqueous Waste Sparingly soluble in aqueous buffers.[2] If disposal of dilute aqueous solutions is permitted by institutional guidelines, consult EHS for concentration limits.Labeled container for aqueous chemical waste.

Detailed Disposal Protocol for this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene recommended).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused solid this compound, contaminated weighing boats, and grossly contaminated gloves or wipes in a designated, robust, and sealable container.

    • Clearly label the container as "Hazardous Waste: Solid this compound" and include the date.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and solvent rinses, in a designated, leak-proof, and chemically compatible container.

    • If the solvent is flammable (e.g., DMSO, ethanol), use a container suitable for flammable liquids and label it as "Hazardous Waste: Liquid this compound in [Solvent Name], Flammable, Toxic."

    • Never mix incompatible waste streams.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed normally.

3. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.

  • Store waste containers in a designated and well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.

  • Ensure all containers are clearly and accurately labeled with their contents and associated hazards.

4. Disposal Request:

  • Once a waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection by trained hazardous waste personnel.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not pour this compound waste down the drain or dispose of it in the regular trash.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

AM6545_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal Generate_Waste This compound Waste Generated (Solid, Liquid, Labware) Assess_Hazards Assess Hazards: - Toxic (Bioactive) - Flammable (if in solvent) - Chemical Generate_Waste->Assess_Hazards Solid_Waste Solid Waste (Pure compound, contaminated items) Assess_Hazards->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, rinsates) Assess_Hazards->Liquid_Waste Liquid Labware_Waste Contaminated Labware (Pipette tips, tubes) Assess_Hazards->Labware_Waste Labware Container_Solid Sealable, labeled container 'Hazardous Solid Waste' Solid_Waste->Container_Solid Container_Liquid Leak-proof, labeled container 'Hazardous Liquid Waste' (Specify solvent & hazards) Liquid_Waste->Container_Liquid Container_Labware Designated container 'Contaminated Labware' Labware_Waste->Container_Labware Store_Waste Store in designated Satellite Accumulation Area Container_Solid->Store_Waste Container_Liquid->Store_Waste Container_Labware->Store_Waste EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup

Caption: Workflow for the safe segregation, containerization, storage, and disposal of this compound waste.

References

Personal protective equipment for handling AM6545

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like AM6545 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal protocols, to foster a secure laboratory environment.

This compound is a highly selective, peripherally active CB1 receptor antagonist.[1] While it is designed to have limited penetration into the central nervous system, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure personnel safety.[2][3][4]

Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) for this compound, the compound is classified as causing serious eye irritation.[5] Therefore, the following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times to prevent eye contact.[5]
Face shieldRecommended when there is a risk of splashing.[5]
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Dispose of contaminated gloves after use.
Skin and Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Closed-toe shoesTo protect feet from potential spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.

Safe Handling and Operational Plan

A systematic approach to handling this compound, from preparation to disposal, is critical for safety and experimental integrity.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp handle_transport Transport in Sealed, Labeled Containers handle_exp->handle_transport cleanup_decon Decontaminate Work Surfaces handle_transport->cleanup_decon cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decon->cleanup_dispose_ppe cleanup_dispose_waste Dispose of Chemical Waste per Institutional Guidelines cleanup_dispose_ppe->cleanup_dispose_waste

Caption: A stepwise workflow for the safe handling of this compound, from initial preparation to final disposal.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound, a common procedure in a research setting.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), volumetric flask, and pipettes.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside a fume hood.

    • Carefully weigh the desired amount of this compound. The molecular weight of this compound is 556.46 g/mol .

  • Dissolution:

    • Transfer the weighed this compound to a volumetric flask of the appropriate size.

    • Add a small amount of the solvent (e.g., DMSO) to dissolve the solid.[2]

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Storage:

    • Transfer the stock solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, and date of preparation.

    • Store the solution at -20°C for short-term storage or -80°C for long-term storage.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste:

    • All solutions containing this compound, as well as any unused solid, should be disposed of as hazardous chemical waste.

    • Follow your institution's specific guidelines for chemical waste disposal. Do not pour down the drain.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated hazardous waste bag.

    • Dispose of this bag according to your institution's protocols for solid chemical waste.

Signaling Pathway of this compound

This compound acts as a neutral antagonist at the Cannabinoid Receptor 1 (CB1). This means it blocks the receptor from being activated by endogenous cannabinoids (like anandamide) or other agonists, without initiating a signaling cascade of its own.

cluster_pathway This compound Mechanism of Action agonist Endocannabinoid (e.g., Anandamide) cb1 CB1 Receptor agonist->cb1 Activates This compound This compound This compound->cb1 Blocks downstream Downstream Signaling (e.g., Inhibition of Adenylyl Cyclase) cb1->downstream Initiates

Caption: this compound acts by blocking the CB1 receptor, preventing its activation by endocannabinoids.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。